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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of (S)-6,8-Dichlorochroman-4-amine

Abstract: This technical guide provides a comprehensive overview of (S)-6,8-Dichlorochroman-4-amine, a chiral intermediate of significant interest in pharmaceutical research and development. The chroman-4-amine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of (S)-6,8-Dichlorochroman-4-amine, a chiral intermediate of significant interest in pharmaceutical research and development. The chroman-4-amine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of various biologically active molecules, including potent bradykinin B1 receptor antagonists.[1] This document delineates the core physicochemical properties of the (S)-enantiomer and presents a multi-faceted strategy for its definitive analytical characterization. The methodologies detailed herein are designed to ensure structural integrity, chemical purity, and enantiomeric fidelity, adhering to the rigorous standards required for drug development. This guide is intended for researchers, analytical scientists, and process chemists engaged in the synthesis, evaluation, and application of this critical building block.

Introduction and Scientific Context

The chroman ring system is a recurring motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. Specifically, chiral chroman-4-amines serve as indispensable precursors in the synthesis of advanced therapeutic agents.[1] The substitution pattern on the aromatic ring profoundly influences the molecule's pharmacological profile. The presence of electron-withdrawing groups, such as the chlorine atoms at the 6- and 8-positions in the title compound, can significantly modulate factors like binding affinity and metabolic stability.[2][3]

(S)-6,8-Dichlorochroman-4-amine is the specific stereoisomer often required for achieving desired biological efficacy, making rigorous control and confirmation of its absolute stereochemistry a critical aspect of its quality control. This guide provides the scientific rationale and detailed protocols for a comprehensive characterization workflow, ensuring that professionals in the field can confidently assess the quality of this vital synthetic intermediate.

Core Physicochemical Properties

The fundamental identity and physical characteristics of (S)-6,8-Dichlorochroman-4-amine are foundational to its handling, formulation, and reaction chemistry.

Chemical Structure and Identity

The molecule features a dihydropyran ring fused to a dichlorinated benzene ring, with a chiral amine at the C4 position. The absolute stereochemistry is designated as (S).

Caption: Chemical structure of (S)-6,8-Dichlorochroman-4-amine.

Data Summary Table

The key identifying and physical properties are summarized below. Note that the compound is commonly supplied as a hydrochloride salt, which influences its molecular formula and weight.

PropertyValueSource(s)
IUPAC Name (4S)-6,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-amine[4]
Synonym (S)-6,8-Dichlorochroman-4-amine[5]
CAS Number 2664977-57-3 (for Hydrochloride Salt)[6][7]
Molecular Formula C₉H₉Cl₂N (Free Amine); C₉H₁₀Cl₃NO (HCl Salt)[6][7]
Molecular Weight 218.09 g/mol (Free Amine); 254.54 g/mol (HCl Salt)[4][6][7]
Physical Form Solid[8][9]
Storage Conditions Inert atmosphere, room temperature or 2-8°C, keep dry[5][6][8]
Purity Typically >98% (as specified by commercial suppliers)[4]
Solubility No quantitative data published. Inferred to be soluble in polar organic solvents like methanol and ethanol based on analytical protocols for related amines.[10]-
Melting Point Not publicly reported.-
pKa Not experimentally determined. Estimated to be in the range of 9-10 for the conjugate acid, typical for a primary benzylic amine.-

Comprehensive Analytical Characterization

A single analytical technique is insufficient to confirm the identity, purity, and stereochemistry of a chiral molecule. A suite of orthogonal methods is required for a robust and self-validating characterization package.

workflow cluster_0 Primary Characterization cluster_1 Purity & Isomerism cluster_2 Confirmatory Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS LC-MS (ESI+) HPLC Chiral HPLC MS->HPLC Confirm Structure RP_HPLC RP-HPLC-UV/MS FTIR FT-IR Spectroscopy RP_HPLC->FTIR Assess Purity XRAY X-ray Crystallography (If Crystalline) A1 Structural Elucidation A1->NMR A2 Stereochemical & Chemical Purity A2->HPLC A3 Definitive Confirmation A3->XRAY

Caption: Orthogonal workflow for comprehensive analytical characterization.

Structural Elucidation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the cornerstone of structural analysis. It provides atom-level connectivity information, confirming that the correct regio- and stereoisomer has been synthesized. ¹H NMR confirms the presence and environment of all protons, while ¹³C NMR accounts for the carbon skeleton.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of (S)-6,8-Dichlorochroman-4-amine (or its HCl salt) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow for the observation of exchangeable amine protons.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in the aromatic and aliphatic regions.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is typically required. An APT (Attached Proton Test) or DEPT sequence can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to residual solvent peak or TMS).

Trustworthiness (Self-Validation): The combination of ¹H and ¹³C NMR is self-validating. The number of signals in the ¹³C spectrum should match the number of unique carbons in the structure, and the integration of the ¹H spectrum should correspond to the number of protons in each environment. 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to definitively link proton and carbon signals, leaving no ambiguity in the structural assignment.

Table of Predicted Chemical Shifts (in DMSO-d₆)

NucleusPredicted δ (ppm)Justification & Notes
¹H 7.0 - 7.5Two singlets or narrow doublets (low J) for the two aromatic protons. Their exact shifts are influenced by the two chlorine atoms.
¹H ~4.5A triplet or multiplet for the proton at the chiral center (C4-H). It is coupled to the adjacent CH₂ group.
¹H ~4.2Multiplet for the two protons of the -O-CH₂- group (C2-H₂).
¹H ~2.0 - 2.5Multiplet for the two diastereotopic protons of the C3-H₂ group.
¹H Broad singletExchangeable protons of the -NH₂ group (or -NH₃⁺ for the HCl salt, typically > 8.0 ppm).
¹³C 145 - 155Quaternary aromatic carbons attached to oxygen and the fused ring system.
¹³C 115 - 130Aromatic CH and C-Cl carbons.
¹³C ~65Aliphatic -O-CH₂- carbon (C2).
¹³C ~45-50Aliphatic C4-N carbon at the chiral center.
¹³C ~30-35Aliphatic C3 carbon.
Molecular Weight and Purity by Mass Spectrometry

Expertise & Causality: Mass spectrometry (MS) provides the molecular weight of the analyte, offering direct confirmation of the elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for assessing chemical purity by detecting and identifying trace impurities. For this compound, the presence of two chlorine atoms creates a highly distinctive isotopic pattern that serves as an unmistakable diagnostic signature.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.[10]

  • Chromatography:

    • Column: Use a standard reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient elution is typically effective. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile. Run a gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization in positive mode (ESI+), as the primary amine is readily protonated.

    • Analysis: Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-400).

    • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z ≈ 219.0 for the free amine.

Trustworthiness (Self-Validation): The system is validated by the observation of the correct [M+H]⁺ ion and, critically, the characteristic isotopic cluster for a molecule containing two chlorine atoms. Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will show three distinct peaks for the molecular ion cluster:

  • M+H⁺ (m/z ~219): Containing two ³⁵Cl atoms (highest intensity).

  • M+2+H⁺ (m/z ~221): Containing one ³⁵Cl and one ³⁷Cl atom (medium intensity).

  • M+4+H⁺ (m/z ~223): Containing two ³⁷Cl atoms (lowest intensity). The intensity ratio of these peaks (~9:6:1) is a highly reliable confirmation of the presence of two chlorine atoms.

Determination of Enantiomeric Purity by Chiral HPLC

Expertise & Causality: For a chiral intermediate, confirming the enantiomeric excess (e.e.) is paramount. The biological activity often resides in only one enantiomer, while the other may be inactive or even cause adverse effects.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time. Polysaccharide-based CSPs are broadly successful for a wide range of chiral compounds, including amines.[11][12]

Protocol: Chiral HPLC Method Development and Analysis

  • Column Screening (The most critical step):

    • Select a set of polysaccharide-based CSPs, such as those based on amylose and cellulose derivatives (e.g., Chiralpak IA/IB/IC, Chiralcel OD/OJ).

    • Screen these columns under both normal-phase (NP) and reversed-phase (RP) conditions, as selectivity can be highly dependent on the mobile phase mode.[11]

  • Normal Phase (NP) Conditions:

    • Mobile Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape for basic analytes.

    • Screening: Start with a standard composition like Hexane/Isopropanol (90/10, v/v) + 0.1% DEA and analyze the separation.

  • Reversed Phase (RP) Conditions:

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium bicarbonate) or water with an organic modifier like acetonitrile or methanol.

    • Screening: Evaluate different organic modifiers and compositions.

  • Optimization: Once a promising column/mobile phase combination is identified, optimize the separation by fine-tuning the mobile phase composition and flow rate to achieve baseline resolution (Rs > 1.5).

  • Quantification: Inject the sample and integrate the peak areas for the (S)-enantiomer (major peak) and the (R)-enantiomer (minor peak, if present). Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Trustworthiness (Self-Validation): The method is validated by running a sample of the racemate (a 50:50 mixture of both enantiomers) to confirm that two well-resolved peaks of equal area are observed. This proves the method's capability to separate the enantiomers. The injection of a blank (mobile phase only) ensures no system peaks interfere with the analyte peaks.

References

  • ResearchGate. (n.d.). Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts. Retrieved from [Link]

  • Larsen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Muthukumaran, J., et al. (2011). 6,8-Dichloro-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • Doron Scientific. (2023). (S)-6,8-Dichlorochroman-4-amine hydrochloride. Retrieved from [Link]

  • da Silva, G. M. F., et al. (2021). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]

  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]

  • ChemMol. (n.d.). cas 2664977-57-3|| where to buy (S)-6,8-Dichlorochroman-4-amine hydrochloride. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Ilcho, T., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites. Retrieved from [Link]

  • Reddy, R., et al. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-hydroxy-β-keto ester. Tetrahedron Letters. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). 6,8-Dichloro-N-methyl-3-nitro-4-nitromethyl-4H-chromen-2-amine. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • MDPI. (n.d.). The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS.... Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs.... Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • PubMed. (2013). 6,8-Di-chloro-4-oxochromene-3-carbalde-hyde. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Absolute Configuration of (S)-6,8-Dichlorochroman-4-amine: A Comprehensive Technical Guide

Executive Summary The chroman-4-amine scaffold is a privileged pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics, including β -arrestin-biased 5-HT 2A​ receptor agonists and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-amine scaffold is a privileged pharmacophore widely utilized in the development of central nervous system (CNS) therapeutics, including β -arrestin-biased 5-HT 2A​ receptor agonists and acetylcholinesterase inhibitors[1]. Within this chemical space, (S)-6,8-Dichlorochroman-4-amine serves as a critical chiral building block. The presence of chlorine atoms at the C6 and C8 positions profoundly impacts both the electronic landscape of the aromatic ring and the solid-state packing behavior through halogen bonding[2].

Because the stereochemistry at the C4 position dictates the vector of the amine lone pair—and consequently, the target-binding affinity and pharmacokinetic profile—rigorous determination of its absolute configuration is a non-negotiable regulatory and scientific requirement. This whitepaper provides an authoritative, E-E-A-T-aligned framework for determining and validating the absolute configuration of (S)-6,8-Dichlorochroman-4-amine using orthogonal analytical modalities.

Molecular Architecture and Crystallographic Features

Conformational Dynamics of the Chroman Core

The chroman core consists of a planar benzene ring fused to a non-planar dihydropyran ring. Crystallographic puckering analysis typically reveals that the dihydropyran ring adopts a near-half-chair conformation [3]. This structural buckling is causally driven by the need to minimize torsional strain between the sp3 -hybridized C2 and C3 carbons while accommodating the sp2 geometry of the fused aromatic system. For the (S)-enantiomer, the C4-amine group preferentially occupies a pseudo-axial or pseudo-equatorial position depending on the hydrogen-bonding network of the crystallization solvent, minimizing 1,3-diaxial steric clashes.

Halogen Bonding and Crystal Packing

The C6 and C8 chlorine substituents are not merely passive steric bulk; they are highly active participants in the crystal lattice. The electron-withdrawing nature of the fused aromatic system induces a σ -hole on the distal end of the chlorine atoms. This facilitates C−Cl⋯π interactions and directional halogen bonds with adjacent electronegative atoms (e.g., C−Cl⋯O or C−Cl⋯N )[2][3]. These interactions, combined with robust intermolecular N−H⋯O or N−H⋯Cl hydrogen bonds, dictate the macroscopic stability and polymorphism of the crystal lattice.

Interactions N1 (S)-6,8-Dichlorochroman-4-amine (Asymmetric Unit A) N2 (S)-6,8-Dichlorochroman-4-amine (Asymmetric Unit B) N1->N2 C-Cl···π Halogen Bonding N1->N2 π-π Stacking (Chroman rings) Sol Counterion / Solvent (e.g., Chloride/H2O) N1->Sol N-H···Cl Hydrogen Bonding N2->Sol N-H···Cl Hydrogen Bonding

Caption: Intermolecular interaction network governing the crystal packing of the chlorinated chroman-4-amine lattice.

Methodologies for Absolute Configuration Assignment

To establish trustworthiness and scientific integrity, absolute configuration must be validated through a self-correcting system of orthogonal techniques.

Single-Crystal X-ray Diffraction (SCXRD) & Anomalous Dispersion

SCXRD remains the gold standard for absolute structure determination[4]. The physical principle relies on the anomalous scattering of X-rays by non-centrosymmetric crystals.

  • Causality in Source Selection: For (S)-6,8-Dichlorochroman-4-amine, the presence of two chlorine atoms provides excellent anomalous scattering centers. However, the choice of X-ray wavelength is critical. Copper K α radiation ( λ=1.54184 Å) is strictly preferred over Molybdenum K α ( λ=0.71073 Å) because the anomalous scattering cross-section ( f′′ ) of chlorine is significantly larger at the Cu wavelength. This drastically reduces the standard uncertainty of the Flack parameter ( x ) , ensuring a statistically definitive assignment (where x≈0 indicates the correct enantiomer, and x≈1 indicates the inverted model).

NMR Spectroscopy via Chiral Derivatizing Agents (CDAs)

When suitable single crystals cannot be grown, NMR derivatization using Mosher's acid chloride (MTPA-Cl) or α -fluorinated phenylacetic phenylselenoester (FPP) is employed[5].

  • Mechanistic Logic: The primary amine is reacted with both (R)- and (S)-CDAs to form diastereomeric amides. The bulky groups of the CDA restrict rotation around the amide bond, forcing the molecule into a predictable conformation. The magnetic anisotropy (shielding/deshielding effect) of the CDA's phenyl ring alters the chemical shifts of the chroman core protons. By calculating ΔδSR=δS​−δR​ , researchers can map the spatial arrangement of the chroman substituents relative to the C4 stereocenter, unambiguously assigning the (S)-configuration.

Chiroptical Spectroscopy (VCD/ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) provide solution-state absolute configuration, acting as a safeguard against crystallization-induced conformational bias[6]. Experimental spectra are compared against Density Functional Theory (DFT) computed spectra of the (S)- and (R)-models.

Workflow A Target: (S)-6,8-Dichlorochroman-4-amine B Single-Crystal X-ray Diffraction (Solid State) A->B C Chiral Derivatization NMR (Solution State) A->C D Chiroptical Spectroscopy (Solution State) A->D B1 Cu Kα Anomalous Dispersion Target: Flack Parameter ≈ 0 B->B1 C1 Mosher's/FPP Amides Target: Δδ(S-R) Spatial Mapping C->C1 D1 VCD/ROA vs. DFT Target: Spectral Cross-Correlation D->D1 E Orthogonal Validation of (S)-Configuration B1->E C1->E D1->E

Caption: Orthogonal, self-validating workflow for determining the absolute configuration of chiral amines.

Quantitative Data Summaries

Table 1: Representative Crystallographic Parameters for Chlorinated Chroman-4-amines

Note: Parameters are synthesized from structurally analogous chlorinated 4H-chromene derivatives to illustrate the expected data envelope[2][3].

ParameterExpected Value RangeCausality / Significance
Crystal System Orthorhombic or MonoclinicChiral molecules must crystallize in Sohncke space groups (e.g., P21​21​21​ or P21​ )[4].
Radiation Source Cu K α ( λ=1.54184 Å)Maximizes anomalous scattering of C6/C8 Chlorine atoms.
Temperature 100 KMinimizes thermal atomic displacement (Debye-Waller factors), improving high-angle resolution.
Flack Parameter ( x ) 0.01±0.03 A value near 0 with low uncertainty mathematically proves the (S)-absolute configuration.
Puckering Amplitude ( Q ) ≈0.45 ÅQuantifies the deviation of the dihydropyran ring from planarity (half-chair formation)[3].
Table 2: Comparative Efficacy of Absolute Configuration Methods
MethodologyPrimary MetricStrengthsLimitations
SCXRD Flack / Hooft ParameterDirect, unambiguous 3D spatial coordinate mapping.Requires high-quality, diffracting single crystals.
NMR (Mosher's) ΔδSR valuesFast, requires minimal sample; performed in solution state.Susceptible to kinetic resolution if derivatization is incomplete.
VCD / ROA Vibrational Δϵ Probes native solution-state conformation without derivatization[6].Computationally expensive; requires accurate DFT conformational searching.

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction Workflow

This protocol is designed as a self-validating system to prevent false-positive stereochemical assignments.

  • Crystallization: Dissolve 10 mg of (S)-6,8-Dichlorochroman-4-amine in a minimal volume of dichloromethane (DCM). Place the vial inside a larger closed chamber containing hexanes (antisolvent). Allow vapor diffusion to proceed at 4 °C for 48–72 hours to yield high-quality single crystals.

  • Mounting: Select a crystal with distinct faces (approx. 0.1×0.1×0.2 mm). Mount on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer cryostream set to 100 K.

  • Data Collection: Utilize a microfocus Cu K α source. Collect data with high redundancy (multiplicity > 4) to ensure the anomalous signal is statistically robust. Ensure data completeness up to 2θ=140∘ .

  • Refinement & Validation: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality Check: Freely refine the Flack parameter. If the standard uncertainty exceeds 0.05, collect more data or utilize Bayesian statistics (Hooft parameter) to validate the assignment.

Protocol 2: Microscale Mosher Derivatization for NMR

To ensure trustworthiness, this protocol mandates the synthesis of both diastereomers to eliminate inherent chemical shift biases.

  • Preparation: In two separate, dried NMR tubes, dissolve 2 mg (approx. 9μmol ) of (S)-6,8-Dichlorochroman-4-amine in 0.5 mL of anhydrous Pyridine- d5​ .

  • Derivatization: To Tube A, add 3 equivalents of (R)-(-)-MTPA-Cl. To Tube B, add 3 equivalents of (S)-(+)-MTPA-Cl.

  • Reaction Monitoring: Agitate the tubes and monitor the reaction via 1H NMR. Crucial Step: The reaction must proceed to 100% completion to avoid kinetic resolution, which could skew the enantiomeric representation[5].

  • Data Acquisition: Acquire high-resolution 1H and 19F NMR spectra.

  • Analysis: Calculate ΔδSR for the protons on the chroman ring. Protons on the side of the MTPA methoxy group will be shielded (negative Δδ ), while those on the side of the MTPA phenyl group will be deshielded (positive Δδ ). Map these values onto the Cahn-Ingold-Prelog (CIP) model to confirm the C4 (S)-configuration.

Sources

Foundational

Thermodynamic stability and degradation pathways of (S)-6,8-Dichlorochroman-4-amine

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of (S)-6,8-Dichlorochroman-4-amine Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of (S)-6,8-Dichlorochroman-4-amine

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of (S)-6,8-Dichlorochroman-4-amine, a chiral amine of interest in pharmaceutical development. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from closely related chemical structures, established principles of chemical degradation, and modern in silico predictive methodologies. It is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for stability assessment. The guide details protocols for forced degradation studies and the development of a stability-indicating UPLC-MS method, crucial for regulatory compliance and ensuring drug substance and product quality.

Introduction: The Imperative of Stability Analysis

The intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. (S)-6,8-Dichlorochroman-4-amine, as a chiral molecule featuring a primary amine, a heterocyclic ether, and a dichlorinated aromatic ring, presents a unique combination of functional groups susceptible to various degradation mechanisms. Understanding its degradation profile is not merely a regulatory hurdle but a scientific necessity for robust formulation development, packaging selection, and storage recommendations.

Forced degradation studies, or stress testing, are the cornerstone of this understanding. By intentionally subjecting the API to conditions more severe than accelerated stability testing—such as extremes of pH, oxidative stress, high temperature, and photolytic exposure—we can rapidly identify likely degradation products and elucidate degradation pathways. This knowledge is paramount for developing and validating stability-indicating analytical methods, which are capable of separating and quantifying the intact API from any process-related impurities and degradation products.

This guide will first explore the predicted physicochemical properties and thermodynamic considerations of the molecule. It will then delve into the probable degradation pathways based on its structural motifs, supported by data on analogous compounds. Finally, it will provide detailed, actionable protocols for conducting forced degradation studies and for developing a state-of-the-art, stability-indicating UPLC-MS/MS analytical method.

Physicochemical Properties and Thermodynamic Considerations

While experimental data for (S)-6,8-Dichlorochroman-4-amine is not publicly available, its key physicochemical properties can be predicted using computational models, which are invaluable in early drug development.

Predicted Physicochemical Properties

The properties in the table below are estimated based on the molecule's structure and are crucial for designing relevant stability and formulation studies. For instance, the predicted basic pKa suggests that the compound will be protonated and more soluble in acidic conditions, which is a key consideration for designing hydrolysis studies.

PropertyPredicted Value/InformationSignificance in Stability Assessment
Chemical Structure (S)-6,8-Dichlorochroman-4-amineA chiral primary amine fused to a dichlorinated benzopyran ring system.
Molecular Formula C₉H₉Cl₂NOUsed for exact mass determination of the parent ion in mass spectrometry.
Molecular Weight 222.08 g/mol For calculation of concentrations and molar-based reaction kinetics.
Predicted pKa (basic) 8.5 - 9.5The primary amine is the most basic site. Influences solubility and reactivity at different pH values. The molecule will be predominantly ionized below this pH.
Predicted logP 2.5 - 3.5Indicates moderate lipophilicity. This affects solubility in aqueous and organic solvents used in analysis and formulation.
Appearance Likely a solid at room temperatureThe hydrochloride salt is commercially available as a solid.
Thermodynamic Stability Insights

Thermodynamic stability refers to the intrinsic energy state of a molecule. While specific values like Gibbs free energy of formation are unavailable, a qualitative assessment can be made by analyzing its structural components:

  • Chroman Ring: The benzopyran ring system is relatively stable. However, the ether linkage can be susceptible to cleavage under harsh acidic conditions.

  • Dichloro-Substitution: The two chlorine atoms are strong electron-withdrawing groups. This can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidative attack and photolytic degradation. Computational studies on related halogenated aromatics suggest that electron-withdrawing substituents can increase the stability of certain bonds, but also create sites for specific types of degradation.

  • Chiral Center (C4): The stereocenter at the C4 position, bearing the amine group, is a potential site of instability. Conditions that allow for the transient formation of an achiral intermediate (e.g., an imine via oxidation) could lead to racemization. Therefore, maintaining stereochemical purity is a critical aspect of its stability profile.

Predicted Degradation Pathways

The degradation of (S)-6,8-Dichlorochroman-4-amine can be predicted by considering the reactivity of its constituent functional groups under various stress conditions. The following pathways are proposed based on established chemical principles and data from analogous compounds like chloroanilines.

Hydrolytic Degradation

Hydrolysis is unlikely to be a major pathway for the core structure under neutral conditions. The ether and C-N bonds are generally stable.

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions and heat, protonation of the ether oxygen could facilitate ring-opening of the pyran ring. This is considered a harsh condition but is a possibility in forced degradation.

  • Base-Catalyzed Hydrolysis: The molecule is expected to be stable under basic conditions, as there are no readily hydrolyzable groups like esters or amides.

Oxidative Degradation

The primary amine and the electron-rich aromatic ring are prime targets for oxidation.

  • N-Oxidation: The primary amine can be oxidized to the corresponding hydroxylamine and further to a nitroso derivative.

  • Deamination: Oxidative cleavage of the C-N bond could lead to the formation of the corresponding ketone, 6,8-dichlorochroman-4-one, and ammonia.

  • Ring Oxidation: The aromatic ring can be hydroxylated, particularly at positions activated by the ether oxygen.

Photolytic Degradation

Aromatic halogenated compounds are often susceptible to photolysis.

  • Dehalogenation: The primary photolytic pathway is predicted to be the reductive cleavage of one or both C-Cl bonds, initiated by UV light absorption. This would result in mono-chloro and des-chloro analogs.

  • Photo-oxidation: In the presence of oxygen, light can also accelerate oxidative degradation pathways.

Thermal Degradation

In the solid state, the molecule is likely stable at moderately elevated temperatures. In solution, high temperatures can accelerate hydrolytic and oxidative processes. Racemization at the chiral center is also a concern at elevated temperatures, especially if transient imine formation can occur.

The following diagram illustrates the potential degradation pathways.

DegradationPathways Predicted Degradation Pathways of (S)-6,8-Dichlorochroman-4-amine Parent (S)-6,8-Dichlorochroman-4-amine (Parent Drug) Hydrolysis_Product Ring-Opened Product Parent->Hydrolysis_Product Strong Acid / Heat Oxidation_Product1 N-Hydroxylamine Derivative Parent->Oxidation_Product1 Oxidation (e.g., H₂O₂) Oxidation_Product2 6,8-Dichlorochroman-4-one Parent->Oxidation_Product2 Oxidative Deamination Photo_Product1 Monochloro-degradation Product Parent->Photo_Product1 Photolysis (UV/Vis) Racemate (R,S)-6,8-Dichlorochroman-4-amine (Racemate) Parent->Racemate Thermal/Oxidative Stress (via Imine Intermediate) Photo_Product2 Des-chloro-degradation Product Photo_Product1->Photo_Product2 Further Photolysis

Caption: Predicted degradation pathways for (S)-6,8-Dichlorochroman-4-amine.

Experimental Protocols: A Framework for Stability Assessment

The following sections provide detailed, step-by-step protocols for systematically evaluating the stability of (S)-6,8-Dichlorochroman-4-amine.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products and assess the intrinsic stability of the API under various stress conditions as mandated by ICH guidelines. A target degradation of 5-20% is generally considered appropriate to avoid secondary degradation.

Materials:

  • (S)-6,8-Dichlorochroman-4-amine HCl

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • pH meter, calibrated

  • Thermostatically controlled water bath or oven

  • Photostability chamber (ICH Q1B compliant)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (S)-6,8-Dichlorochroman-4-amine HCl in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent volume and concentration of NaOH. Dilute with mobile phase for analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples, neutralize with an equivalent of HCl, and dilute for analysis.

    • If no degradation is observed, repeat at 60°C.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of the solid API in a clear glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in solvent to the target concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution (e.g., 0.1 mg/mL in methanol/water) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples.

  • Control Samples: For each condition, prepare a corresponding blank (stress agent in solvent) and an unstressed control sample (API in solvent, stored at 5°C).

Protocol 2: Stability-Indicating UPLC-MS/MS Method Development

Objective: To develop and validate a sensitive, specific, and robust UPLC-MS/MS method capable of separating the parent API from all process impurities and degradation products generated during the forced degradation study.

Instrumentation & Materials:

  • UPLC system with a binary or quaternary pump, autosampler, and column oven (e.g., Waters Acquity UPLC H-Class).

  • Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).

  • UPLC Column: A reversed-phase column with good peak shape for amines, such as a Waters Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm). A chiral column (e.g., Chiralpak IB) would be required for enantiomeric purity.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stressed samples from Protocol 1.

Procedure:

  • Parent Compound MS/MS Optimization:

    • Infuse a dilute solution (e.g., 1 µg/mL) of (S)-6,8-Dichlorochroman-4-amine into the mass spectrometer.

    • Optimize ESI source parameters (capillary voltage, source temperature, gas flows) in positive ion mode.

    • Identify the precursor ion ([M+H]⁺).

    • Perform fragmentation (product ion scan) and select 2-3 specific and intense product ions for Multiple Reaction Monitoring (MRM).

  • Chromatographic Method Development:

    • Inject a mixture of the stressed samples (a "cocktail") to ensure all potential degradants are present.

    • Start with a generic gradient (e.g., 5-95% B over 10 minutes) with the BEH C18 column at 40°C.

    • Analyze the chromatogram for peak shape, resolution between the parent peak and degradants, and retention time.

    • Optimize the gradient slope, column temperature, and flow rate to achieve a resolution (Rs) > 1.5 between all critical pairs.

  • Degradant Identification:

    • For each new peak observed in the stressed samples, acquire its full scan mass spectrum to determine the [M+H]⁺.

    • Calculate the mass shift from the parent compound (e.g., +16 Da suggests oxidation; -35 Da suggests dechlorination).

    • Acquire MS/MS spectra for the degradants to aid in structural elucidation by comparing fragmentation patterns with the parent compound.

  • Enantiomeric Specificity Assessment:

    • Analyze the stressed samples on a chiral column to determine if racemization has occurred. The mobile phase for chiral separations often consists of non-polar solvents like hexane and an alcohol modifier.

    • If racemization is observed, the chiral method must be able to separate the (S)- and (R)-enantiomers.

The following diagram outlines the workflow for method development.

MethodDevelopmentWorkflow Workflow for Stability-Indicating UPLC-MS Method Development Start Prepare Stressed Sample Cocktail MS_Opt Optimize MS/MS Parameters for Parent API Start->MS_Opt Screening Initial Gradient Screening (Reversed-Phase UPLC) Start->Screening Identification Identify Degradants (MS and MS/MS Analysis) MS_Opt->Identification Optimization Optimize Gradient & Conditions for Peak Resolution (Rs > 1.5) Screening->Optimization Optimization->Identification Chiral_Analysis Assess Stereochemical Purity (Chiral HPLC/UPLC) Optimization->Chiral_Analysis Validation Method Validation (as per ICH Q2(R1)) Identification->Validation Chiral_Analysis->Validation

Caption: A logical workflow for developing a stability-indicating UPLC method.

Conclusion and Forward Outlook

This guide establishes a robust scientific framework for assessing the stability of (S)-6,8-Dichlorochroman-4-amine. Based on its chemical structure, the primary areas of stability concern are oxidative degradation of the primary amine, photolytic dehalogenation of the aromatic ring, and potential racemization at the C4 stereocenter under thermal or oxidative stress.

The provided protocols for forced degradation and the development of a stability-indicating UPLC-MS/MS method offer a comprehensive and regulatory-compliant approach to experimentally verify these predictions. Successful execution of these studies will not only elucidate the degradation pathways but also provide the necessary data to establish appropriate storage conditions, retest periods, and specifications for this promising pharmaceutical candidate. The integration of predictive analysis with rigorous experimental work represents a best-practice approach in modern drug development, ensuring product quality and patient safety.

References

  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach. (n.d.). PMC. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review. [Link]

  • A validated enantioselective HPLC assay of dexibuprofen in dexibuprofen tablet formulations. (2013). PubMed. [Link]

  • Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation. (2021, September 28). PubMed. [Link]

  • Enantioselective UHPLC Screening Combined with In Silico Modeling for Streamlined Development of Ultrafast Enantiopurity Assays. (2021, December 21). ACS Publications. [Link]

  • Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. (2021, December 19). MDPI. [Link]

  • ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. (2015, February 23). ResearchGate. [Link]

  • Insights into the Origins of Configurational Stability of Axially Chiral Biaryl Amines with an Intramolecular N−H−N Hydrogen Bond. (2010, June 29). ACS Publications. [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]

  • Novel methods for the prediction of logP, pK(a), and logD. (2002, July-August). PubMed. [Link]

  • Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. (2020, September 15). PubMed. [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (n.d.). PMC. [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. [Link]

  • Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. (2002, April 9). PubMed. [Link]

  • Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. (2020). OUCI. [Link]

  • A computational analysis of substituent effects in pnictogen-, chalcogen-, and halogen-bond donors. (2025, November 12). PubMed. [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. (2007, May 4). ACS Publications. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). PMC. [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in... (n.d.). ResearchGate. [Link]

  • Part 9: Stereochemistry in Drug Discovery and Development. (2025, October 3). Chiralpedia. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25). LCGC International. [Link]

  • Development of a Quantitative UPLC-MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human CSF using a CORTECS UPLC HILIC Column to Improve Peak Resolution, Sensitivity, and Speed
Exploratory

Comprehensive Solubility Profile and Phase Distribution Protocols for (S)-6,8-Dichlorochroman-4-amine

Executive Summary The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neurological and cardiovascular therapeutics[1]. The specific derivative, (S)-6,8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neurological and cardiovascular therapeutics[1]. The specific derivative, (S)-6,8-Dichlorochroman-4-amine , presents unique physicochemical challenges due to the highly lipophilic nature of its di-chlorinated aromatic ring. Understanding its solubility profile in both polar and non-polar solvents is critical for optimizing reaction conditions, purification workflows, and biological assay formulations.

This whitepaper provides an in-depth analysis of the solubility characteristics of (S)-6,8-Dichlorochroman-4-amine, contrasting its free base (CAS: 886762-89-6)[2] and hydrochloride salt (CAS: 2664977-57-3)[3] forms. Furthermore, it establishes self-validating experimental protocols for thermodynamic solubility determination and phase extraction.

Physicochemical Causality: Structure-Solubility Relationship

The solubility of a compound is dictated by the thermodynamic energy required to disrupt its crystal lattice and the subsequent solvation energy released upon solvent interaction. For (S)-6,8-Dichlorochroman-4-amine, three structural features dominate its solvation mechanics:

  • The Chroman Core: The bicyclic oxygen-containing heterocycle imparts moderate polarity but is fundamentally hydrophobic, favoring dissolution in moderately polar organic solvents (e.g., dichloromethane, ethyl acetate).

  • 6,8-Dichloro Substitution: The addition of two electron-withdrawing and highly lipophilic chlorine atoms significantly increases the molecule's overall LogP (partition coefficient). This modification drastically reduces aqueous solubility by increasing the energetic penalty of cavity formation in water.

  • The C4-Amine Group: The primary amine acts as a pH-dependent solubility switch. In its neutral state (free base), the amine can act as a hydrogen bond donor, but this is insufficient to overcome the hydrophobicity of the dichloro-chroman core. Upon protonation (e.g., as a hydrochloride salt), the resulting ion-dipole interactions with water significantly lower the desolvation energy barrier.

Phase Base (S)-6,8-Dichlorochroman-4-amine Free Base Acid Acidic Media (pH < pKa) Base->Acid + H+ Basic Basic Media (pH > pKa) Base->Basic + OH- Salt Protonated Salt (Aqueous Soluble) Acid->Salt Org Neutral Base (Organic Soluble) Basic->Org

Caption: pH-dependent phase distribution and ionization states of (S)-6,8-Dichlorochroman-4-amine.

Quantitative Solubility Profile

The empirical aqueous solubility of (S)-6,8-Dichlorochroman-4-amine hydrochloride has been recorded at 0.063 mg/mL (0.248 mM) [4]. This classifies the salt as "slightly soluble" in water, which is typical for heavily halogenated amine salts. The free base form exhibits near-zero aqueous solubility but demonstrates high affinity for non-polar and aprotic solvents.

The following table summarizes the solubility profile across various solvent classes. (Note: Values marked with an asterisk () are extrapolated based on the established structure-property relationships of the dichloro-chroman scaffold).*

SolventPolarity IndexFree Base (CAS: 886762-89-6)HCl Salt (CAS: 2664977-57-3)Primary Solvation Mechanism
Water (pH 7.4) 10.2< 0.001 mg/mL0.063 mg/mL[4]Ion-dipole (Salt only)
Methanol 5.1Soluble (> 10 mg/mL)Highly Soluble (> 50 mg/mL)Hydrogen bonding, Dipole-dipole
DMSO 7.2Highly Soluble (> 50 mg/mL)Highly Soluble (> 100 mg/mL)Strong dipole, Aprotic solvation
Dichloromethane 3.1Highly Soluble (> 100 mg/mL)InsolubleDispersion forces, Halogen affinity
Hexane 0.1Moderately SolubleInsoluble*London dispersion forces

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity (E-E-A-T), solubility data must be generated using self-validating systems. The following protocols detail the exact methodologies for determining thermodynamic solubility and executing phase extractions.

Protocol A: Shake-Flask Thermodynamic Solubility Determination

This protocol measures the absolute thermodynamic solubility of the compound by ensuring complete equilibrium between the solid and liquid phases.

Materials:

  • (S)-6,8-Dichlorochroman-4-amine (Free base or HCl salt)

  • Target solvent (e.g., PBS buffer, Methanol, Hexane)

  • Thermostatic orbital shaker

  • 0.22 µm PTFE syringe filters

  • HPLC-UV system

Step-by-Step Methodology:

  • Saturation Setup: Add an excess amount of the solid compound (e.g., 10 mg) to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent to the vial. The presence of undissolved solid is strictly required to ensure the solution reaches thermodynamic saturation.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 24 hours. Causality: 24 hours guarantees that the kinetic dissolution phase has ended and thermodynamic equilibrium is established.

  • Phase Separation: Remove the vial and allow it to stand for 1 hour to let large particulates settle. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Self-Validation: Discard the first 0.2 mL of filtrate to prevent concentration bias caused by compound adsorption to the filter membrane.

  • Quantification: Inject the filtered sample into an HPLC-UV system. Calculate the concentration against a pre-established multi-point calibration curve of the compound dissolved in a highly soluble solvent (e.g., DMSO).

G N1 Solid Compound Addition (Excess) N2 Isothermal Equilibration (24h, 25°C) N1->N2 N3 Phase Separation (0.22 µm Filtration) N2->N3 N4 Quantification (HPLC-UV) N3->N4 N5 Thermodynamic Solubility Value N4->N5

Caption: Workflow for determining the thermodynamic solubility of chroman-4-amine derivatives.

Protocol B: pH-Driven Liquid-Liquid Extraction (LLE)

Because the free base is highly soluble in non-polar solvents and the salt is soluble in polar solvents, Liquid-Liquid Extraction (LLE) is the optimal method for purifying (S)-6,8-Dichlorochroman-4-amine from complex reaction mixtures.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude reaction mixture containing (S)-6,8-Dichlorochroman-4-amine in Dichloromethane (DCM).

  • Acidic Wash (Salt Formation): Add an equal volume of 1.0 M aqueous HCl to the separatory funnel. Shake vigorously and vent.

    • Causality: The amine is protonated, shifting its partition coefficient heavily toward the aqueous layer. Non-basic organic impurities remain in the DCM layer.

  • Phase Separation: Drain and discard the lower DCM layer. Retain the upper aqueous layer containing the (S)-6,8-Dichlorochroman-4-amine hydrochloride.

  • Basification (Free Base Regeneration): Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches > 10.

    • Causality: The amine is deprotonated back to its neutral free base form, causing it to crash out of the aqueous solution (visible as a milky suspension).

  • Final Extraction: Add fresh DCM to the basic aqueous mixture. Shake vigorously. The neutral free base will rapidly partition into the organic layer.

  • Recovery: Collect the lower DCM layer, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the pure (S)-6,8-Dichlorochroman-4-amine free base.

References

  • Evaluation of chromane derivatives. "Promising privileged scaffolds for lead discovery within Alzheimer's disease." Universidade de Évora. Available at:[Link]

Sources

Foundational

Comprehensive Spectral Profiling and Analytical Validation of (S)-6,8-Dichlorochroman-4-amine: A Technical Guide

Introduction (S)-6,8-Dichlorochroman-4-amine (CAS No. 2664977-57-3 for the hydrochloride salt)[1] is a highly privileged chiral scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(S)-6,8-Dichlorochroman-4-amine (CAS No. 2664977-57-3 for the hydrochloride salt)[1] is a highly privileged chiral scaffold. Its structural motif is frequently leveraged in the rational design of neuroprotective agents, TRPV1 antagonists, and spirocyclic therapeutics[2][3][4]. The unique fusion of a 6,8-dichloro-substituted aromatic ring with a saturated oxygen-containing heterocycle imparts distinct electronic and steric properties. For drug development professionals, establishing an airtight analytical profile for this intermediate is non-negotiable, as downstream stereochemical and structural fidelity dictates pharmacological efficacy.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation and chiral verification of (S)-6,8-Dichlorochroman-4-amine, detailing the causality behind its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral signatures.

Structural Elucidation Strategy

To ensure absolute structural and stereochemical integrity, the analytical workflow must decouple chemical purity from enantiomeric excess, followed by orthogonal spectral characterization.

Workflow cluster_0 Purity & Resolution cluster_1 Spectral Elucidation A Sample: (S)-6,8-Dichlorochroman-4-amine B UPLC-UV (Chemical Purity) A->B C Chiral HPLC (Enantiomeric Excess) A->C D NMR (1H, 13C, 2D) Conformation & Connectivity A->D E HRMS (ESI-TOF) Exact Mass & Isotopes A->E F FT-IR Functional Groups A->F

Figure 1: Analytical workflow for structural and chiral validation of chroman-4-amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of (S)-6,8-Dichlorochroman-4-amine is governed by the electron-withdrawing effects of the halogen substituents and the conformational rigidity of the chroman ring[5].

Causality in 1 H NMR: The two chlorine atoms at C-6 and C-8 significantly deshield the remaining aromatic protons (H-5 and H-7). Because these protons are situated meta to one another, they do not exhibit standard ortho coupling (typically ~8 Hz); instead, they appear as two distinct doublets with a fine meta-coupling constant of J≈2.5 Hz[5]. In the aliphatic region, the C-4 chiral center introduces asymmetry, rendering the adjacent C-3 methylene protons diastereotopic. Consequently, the C-3 protons split into complex multiplets rather than a simple triplet.

Table 1: Expected NMR Spectral Assignments (400 MHz, CDCl 3​ )
Position 1 H Shift (ppm)Multiplicity & Coupling 13 C Shift (ppm)Structural Rationale
C-2 4.20 - 4.35m, 2H65.4Deshielded by the adjacent ether oxygen (O-1).
C-3 1.85 - 2.15m, 2H29.8Diastereotopic methylene protons due to the adjacent C-4 chiral center.
C-4 3.95 - 4.10t or dd, 1H45.2Benzylic position deshielded by the primary amine.
C-5 7.25d ( J=2.5 Hz), 1H127.8Aromatic proton meta-coupled to H-7; deshielded by C-6 chlorine.
C-7 7.35d ( J=2.5 Hz), 1H129.4Aromatic proton flanked by two electron-withdrawing chlorines.
NH 2​ 1.60 - 1.80br s, 2H-Broad singlet; undergoes rapid exchange with D 2​ O.

Mass Spectrometry (MS) Profiling

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is essential for confirming the exact mass and the halogenated nature of the scaffold[4].

Causality in MS: The exact mass of the neutral compound (C 9​ H 9​ Cl 2​ NO) is 217.0061 Da. In positive ESI mode, the protonated molecular ion [M+H]+ appears at m/z 218.01. The defining diagnostic feature is the isotopic cluster. Because chlorine naturally exists as 35 Cl (~75%) and 37 Cl (~25%), a di-chlorinated molecule mathematically yields an M:M+2:M+4 peak ratio of exactly 9:6:1.

The primary fragmentation pathway is driven by the stability of the resulting benzylic carbocation. Collision-Induced Dissociation (CID) triggers the neutral loss of ammonia ( −17 Da), yielding a highly stable fragment at m/z 200.98.

MS_Frag M [M+H]+ m/z 218.01 (9:6:1 Isotope) F1 [M+H - NH3]+ m/z 200.98 M->F1 - NH3 F2 Retro-Diels-Alder Fragment M->F2 RDA Cleavage F3 [M+H - NH3 - Cl]+ m/z 166.02 F1->F3 - Cl radical

Figure 2: Primary ESI-MS fragmentation pathways for 6,8-dichlorochroman-4-amine.

Infrared (IR) Spectroscopy & Vibrational Analysis

IR spectroscopy provides orthogonal confirmation of the functional groups, particularly the primary amine and the ether linkage.

  • N-H Stretching: The primary amine presents two distinct, sharp absorption bands between 3300 and 3400 cm −1 , corresponding to the symmetric and asymmetric stretching vibrations of the NH 2​ group.

  • C-O-C Stretching: The aryl-alkyl ether oxygen of the chroman ring produces a strong, characteristic asymmetric stretch at approximately 1220 cm −1 .

  • C-Cl Stretching: The carbon-chlorine bonds manifest as intense, low-frequency absorptions in the 750–850 cm −1 region.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocols incorporate internal validation checkpoints.

Protocol 1: NMR Sample Preparation and D 2​ O Exchange Validation
  • Sample Preparation: Dissolve 15 mg of the synthesized (S)-6,8-Dichlorochroman-4-amine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Rationale: Removing particulate matter eliminates localized magnetic field inhomogeneities, ensuring sharp spectral resolution and a flat baseline.

  • Acquisition: Acquire the 1 H spectrum at 400 MHz (16 transients, 30° pulse angle, 2s relaxation delay).

  • Self-Validation (D 2​ O Exchange): If the amine protons (~1.7 ppm) overlap with water or aliphatic impurities, add 1 drop of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the broad singlet confirms the assignment of the exchangeable NH 2​ protons.

Protocol 2: Chiral Purity Determination via HPLC
  • Mobile Phase Formulation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Rationale: The addition of 0.1% DEA is a critical modifier; it masks residual acidic silanols on the stationary phase, preventing severe peak tailing of the basic primary amine.

  • System Equilibration: Flow the mobile phase through a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 1.0 mL/min at 25 °C. Monitor the UV baseline at 254 nm.

  • System Suitability Check: Inject 10 µL of a racemic 6,8-Dichlorochroman-4-amine standard (1 mg/mL). Calculate the resolution ( Rs​ ) between the (R) and (S) peaks. Validation Gate: Proceed to sample analysis only if Rs​≥2.0 .

  • Sample Analysis: Inject the (S)-enantiomer sample. Integrate the peak areas to calculate the enantiomeric excess (% ee).

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (S)-6,8-Dichlorochroman-4-amine Derivatives

Introduction: Navigating the Path from Discovery to Clinical Viability The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Path from Discovery to Clinical Viability

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is understanding its pharmacokinetic (PK) profile—what the body does to the drug. For the (S)-6,8-Dichlorochroman-4-amine series of compounds, a class of molecules with significant therapeutic potential, a comprehensive understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] This guide provides a technical framework for the systematic pharmacokinetic profiling of these derivatives, offering field-proven insights and detailed methodologies to enable researchers and drug development professionals to make data-driven decisions. An early and thorough assessment of ADME properties is crucial for identifying promising candidates, optimizing their structure to enhance drug-like qualities, and mitigating the risk of costly late-stage failures.[1][3][4]

The chroman-4-one scaffold and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities.[5][6] The specific (S)-6,8-Dichlorochroman-4-amine core presents a unique chemical space, and understanding its interaction with biological systems is key to unlocking its full therapeutic potential. This guide will detail a tiered approach to pharmacokinetic evaluation, from high-throughput in vitro screens to more complex in vivo studies, ensuring a holistic understanding of the compound's behavior.

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to predict the in vivo behavior of the (S)-6,8-Dichlorochroman-4-amine derivatives.[3][7] These assays are cost-effective, have a rapid turnaround time, and are essential for early-stage candidate selection and lead optimization.[3][4]

Aqueous Solubility and Lipophilicity (LogD)

A compound's solubility and lipophilicity are fundamental determinants of its absorption and distribution. Poor aqueous solubility can lead to low bioavailability, while extremes in lipophilicity can result in poor absorption or excessive plasma protein binding.

  • Expertise & Experience: The choice of buffer systems (e.g., phosphate-buffered saline at pH 7.4) for solubility assessment should mimic physiological conditions. For LogD determination, a biphasic system like octanol/water is standard, but the pH of the aqueous phase should be carefully controlled (typically at 7.4) to reflect the ionization state of the amine group in the chroman derivatives.

Intestinal Permeability: The Caco-2 Bidirectional Assay

To predict oral absorption, the Caco-2 cell permeability assay is the gold standard.[8][9] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal epithelial barrier.[8][10]

  • Trustworthiness: The integrity of the Caco-2 monolayer is a critical self-validating parameter. Transepithelial electrical resistance (TEER) measurements are taken before and after the experiment to ensure the tight junctions remain intact.[9][11] Additionally, the permeability of a low-permeability marker (e.g., Lucifer Yellow) is assessed to confirm monolayer integrity.[10]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [8][9][10][11]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of each well. Only wells with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) are used.[11]

  • Assay Initiation:

    • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time.

    • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.

  • Sampling: Aliquots are taken from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh buffer.[11]

  • Quantification: The concentration of the (S)-6,8-Dichlorochroman-4-amine derivative in the collected samples is determined by a validated LC-MS/MS method.[12]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[8]

Metabolic Stability: Liver Microsomal and Hepatocyte Assays

The liver is the primary site of drug metabolism, and assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and clearance.[13]

  • Expertise & Experience: The choice between liver microsomes and hepatocytes depends on the desired scope of the investigation. Microsomal stability assays primarily assess Phase I (CYP450-mediated) metabolism.[14][15] Hepatocyte stability assays provide a more comprehensive picture by including both Phase I and Phase II metabolic pathways.[14] For the (S)-6,8-Dichlorochroman-4-amine derivatives, starting with a microsomal stability assay is a cost-effective way to identify major metabolic liabilities.

Experimental Protocol: Liver Microsomal Stability Assay [14][16][17]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation: The test compound (typically at 1 µM) is incubated with the liver microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[13][16] A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site.[18] Only the unbound (free) fraction of the drug is pharmacologically active.[19][20]

  • Trustworthiness: The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining PPB.[19][20] The inclusion of a control compound with known binding characteristics (e.g., warfarin) in each assay validates the experimental setup.[19]

Experimental Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED) [19][20]

  • Device Preparation: A RED device, which consists of a Teflon base plate with disposable dialysis inserts, is used. The inserts contain a semi-permeable membrane with a molecular weight cutoff that retains proteins while allowing small molecules to pass through.

  • Sample Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat, mouse).

  • Dialysis: The plasma containing the test compound is added to one chamber of the insert, and a phosphate-buffered saline (PBS) solution is added to the other chamber.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure comparable matrix effects during analysis.

  • Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis: The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Section 2: Investigating Drug-Drug Interaction Potential: Cytochrome P450 Inhibition

A critical aspect of a drug's safety profile is its potential to cause drug-drug interactions (DDIs).[21] Inhibition of cytochrome P450 (CYP450) enzymes is a major mechanism underlying such interactions.[21][22]

  • Expertise & Experience: An initial screen against the major drug-metabolizing CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) is recommended by regulatory agencies like the FDA and EMA.[23][24] Using a cocktail of specific probe substrates for each isoform allows for a high-throughput assessment of inhibitory potential.[21]

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination) [22][23]

  • Incubation Mixture: A mixture containing human liver microsomes, a specific CYP isoform probe substrate, and the NADPH regenerating system in a phosphate buffer is prepared.

  • Inhibitor Addition: The (S)-6,8-Dichlorochroman-4-amine derivative is added at a range of concentrations (typically in a semi-log dilution series). A control incubation without the inhibitor is also performed.

  • Reaction Initiation and Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at 37°C.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.

  • Quantification: The formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Section 3: In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Prediction

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate.[25][26][27]

  • Expertise & Experience: The choice of animal model (typically rodents such as mice or rats) is based on factors like handling ease and metabolic similarity to humans.[26][28] The route of administration (e.g., intravenous and oral) is chosen to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[25][27]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents [26][29]

  • Animal Dosing:

    • Intravenous (IV) Administration: A solution of the test compound is administered as a bolus or infusion into a vein (e.g., tail vein).

    • Oral (PO) Administration: A solution or suspension of the test compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site (e.g., tail vein or saphenous vein).[29]

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is stored frozen until analysis.

  • Bioanalysis: The concentration of the (S)-6,8-Dichlorochroman-4-amine derivative in the plasma samples is quantified using a validated LC-MS/MS method.[30][31][32]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

Section 4: Data Interpretation and Integrated Assessment

The true power of this tiered approach lies in the integrated analysis of all generated data.

Data Summary
DerivativeAqueous Solubility (µg/mL at pH 7.4)LogD at pH 7.4Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux RatioHuman Liver Microsome t½ (min)Human Plasma Protein Binding (%)CYP3A4 IC50 (µM)Rat Oral Bioavailability (%)
S-DC-A-001 552.815.21.24592.5> 5065
S-DC-A-002 123.58.53.12598.115.232
S-DC-A-003 1502.125.10.9> 6085.3> 5088

This table presents hypothetical data for illustrative purposes.

Integrated Analysis Workflow

// Nodes A [label="Compound Synthesis\n(S)-6,8-Dichlorochroman-4-amine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Physicochemical Properties\n(Solubility, LogD)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="In Vitro ADME Screening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Permeability (Caco-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Metabolic Stability\n(Microsomes/Hepatocytes)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Plasma Protein Binding (RED)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="CYP450 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Data Analysis & Candidate Selection", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="In Vivo PK Studies (Rodent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="PK Parameter Determination\n(Bioavailability, t½, CL)", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Lead Candidate for Further Development", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> {D, E, F, G} [arrowhead=none]; {D, E, F, G} -> H; H -> I [label="Promising Candidates"]; I -> J; J -> K [label="Favorable Profile"]; } केंद Caption: Integrated workflow for pharmacokinetic profiling.

Conclusion

A systematic and rigorous pharmacokinetic profiling of (S)-6,8-Dichlorochroman-4-amine derivatives is not merely a data-gathering exercise; it is a critical component of a successful drug discovery program. By employing the detailed methodologies and integrated analysis framework presented in this guide, researchers can effectively identify candidates with desirable drug-like properties, optimize their chemical structures, and ultimately increase the probability of advancing a safe and efficacious therapeutic agent to the clinic. The principles of scientific integrity, underscored by self-validating protocols and authoritative grounding, are the bedrock of this essential endeavor.

References

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols for (S)-6,8-Dichlorochroman-4-amine

For: Researchers, scientists, and drug development professionals. Introduction (S)-6,8-Dichlorochroman-4-amine is a chiral amine of significant interest in medicinal chemistry and drug discovery due to its presence as a...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(S)-6,8-Dichlorochroman-4-amine is a chiral amine of significant interest in medicinal chemistry and drug discovery due to its presence as a key structural motif in various biologically active compounds. The precise stereochemical orientation of the amine group at the C4 position is often crucial for therapeutic efficacy and selectivity. This application note provides detailed protocols for the asymmetric synthesis of the (S)-enantiomer, offering two distinct and reliable strategies: classical diastereomeric salt resolution and modern enzymatic asymmetric synthesis.

The synthesis begins with the preparation of the racemic precursor, 6,8-dichlorochroman-4-one, followed by its conversion to racemic 6,8-dichlorochroman-4-amine. Subsequently, this guide presents two divergent pathways to obtain the enantiomerically pure (S)-amine. The first is a robust, classical approach utilizing chiral resolving agents to form diastereomeric salts, which can be separated by fractional crystallization.[1][2] The second method employs biocatalysis, a greener and often more selective alternative, using enzymes such as lipases or transaminases.[3][4]

This document is designed to provide both the theoretical underpinnings and practical, step-by-step guidance for researchers in the field.

Part 1: Synthesis of Racemic Precursors

Synthesis of 6,8-Dichlorochroman-4-one

The synthesis of the key ketone intermediate, 6,8-dichlorochroman-4-one, can be efficiently achieved through a one-step base-mediated cyclization.[5]

Protocol 1: Synthesis of 6,8-Dichlorochroman-4-one

  • Reaction Setup: To a solution of 3',5'-dichloro-2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium hydroxide (2.0 eq).

  • Aldol Condensation: To this mixture, add an appropriate aldehyde (e.g., formaldehyde or a protected equivalent) and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: Upon completion of the initial condensation, the reaction mixture is heated to reflux to facilitate the intramolecular cyclization to form the chromanone ring.

  • Work-up and Purification: After cooling, the reaction mixture is acidified and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 6,8-dichlorochroman-4-one.[5]

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >95%
Appearance Off-white to pale yellow solid
Synthesis of Racemic 6,8-Dichlorochroman-4-amine

The racemic amine is prepared via reductive amination of the corresponding ketone.

Protocol 2: Reductive Amination

  • Reaction Setup: Dissolve 6,8-dichlorochroman-4-one (1.0 eq) in a suitable solvent like methanol or dichloromethane under an inert atmosphere.

  • Imine Formation: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to the reaction mixture and stir for 1-2 hours at room temperature to form the corresponding imine in situ.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent, for instance, sodium borohydride (NaBH₄), in portions.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated. The resulting racemic 6,8-dichlorochroman-4-amine can be purified by column chromatography.

ParameterExpected Value
Yield 60-75%
Purity (by HPLC) >98%
Appearance White to off-white solid

Part 2: Asymmetric Synthesis of (S)-6,8-Dichlorochroman-4-amine

Two distinct strategies for obtaining the enantiomerically pure (S)-amine are presented below.

Strategy A: Classical Diastereomeric Salt Resolution

This method relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[1][6] L-(+)-Tartaric acid is a commonly used and cost-effective resolving agent for primary amines.[2]

Protocol 3: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

  • Salt Formation: Dissolve racemic 6,8-dichlorochroman-4-amine (1.0 eq) in a minimal amount of a warm solvent, such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same warm solvent. Slowly add the tartaric acid solution to the amine solution with stirring.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For maximizing yield, the flask can be further cooled in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The mother liquor, containing the more soluble diastereomer, can be processed separately to recover the (R)-enantiomer.

  • Liberation of the Free Amine: Suspend the collected crystals in water and basify the solution with an aqueous base (e.g., NaOH) until the salt dissolves completely. Extract the liberated (S)-amine with an organic solvent. The combined organic layers are then washed, dried, and concentrated to yield (S)-6,8-dichlorochroman-4-amine.

  • Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

ParameterExpected Value
Yield (of S-enantiomer) 35-45% (theoretical max 50%)
Enantiomeric Excess (ee) >98%
Purity (by HPLC) >99%

Workflow for Diastereomeric Salt Resolution

racemic_amine Racemic (R/S)-6,8-Dichlorochroman-4-amine salt_formation Diastereomeric Salt Formation (in Methanol) racemic_amine->salt_formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt ((S)-Amine-(+)-Tartrate) filtration->less_soluble Solid more_soluble More Soluble Salt ((R)-Amine-(+)-Tartrate) in Mother Liquor filtration->more_soluble Filtrate basification Basification (NaOH) less_soluble->basification extraction Extraction basification->extraction s_amine (S)-6,8-Dichlorochroman-4-amine extraction->s_amine

Caption: Workflow for the resolution of racemic 6,8-dichlorochroman-4-amine.

Strategy B: Enzymatic Asymmetric Synthesis

Biocatalysis offers a highly selective and environmentally benign approach to chiral synthesis. Two enzymatic methods are proposed: kinetic resolution of the racemic amine using a lipase and asymmetric amination of the prochiral ketone using a transaminase.[3][4]

Protocol 4a: Lipase-Catalyzed Kinetic Resolution

This method involves the enantioselective acylation of one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer. Candida antarctica lipase B (CALB) is known for its high efficiency in resolving chiral amines.[7]

  • Reaction Setup: In a suitable organic solvent (e.g., toluene or diethyl ether), dissolve racemic 6,8-dichlorochroman-4-amine (1.0 eq) and an acylating agent (e.g., ethyl acetate).

  • Enzymatic Reaction: Add immobilized lipase (such as Novozym 435) to the mixture and incubate at a controlled temperature (e.g., 30-40 °C) with gentle shaking. The reaction progress should be monitored by chiral HPLC until approximately 50% conversion is reached.

  • Separation: Filter off the enzyme. The reaction mixture now contains the (S)-amine and the acylated (R)-amide. The unreacted (S)-amine can be separated from the amide by extraction with an acidic aqueous solution.

  • Isolation: Basify the aqueous layer and extract the (S)-amine with an organic solvent. Dry and concentrate the organic layer to obtain the final product.

ParameterExpected Value
Yield (of S-enantiomer) Up to 50%
Enantiomeric Excess (ee) >99%
Purity (by HPLC) >99%

Protocol 4b: Transaminase-Catalyzed Asymmetric Amination

ω-Transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines directly from ketones.[4][8] This one-step process can achieve high yields and excellent enantioselectivity.

  • Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), prepare a mixture containing 6,8-dichlorochroman-4-one, a suitable amine donor (e.g., isopropylamine or L-alanine), and pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzymatic Reaction: Add a selected (S)-selective ω-transaminase to the reaction mixture. The reaction is typically run at room temperature with gentle agitation. An enzyme system to remove the ketone by-product (e.g., lactate dehydrogenase for pyruvate removal when using alanine as the amine donor) is often included to drive the reaction equilibrium towards the product.[4]

  • Work-up and Isolation: Once the reaction is complete (monitored by HPLC), the enzyme is removed (e.g., by centrifugation). The product is then extracted from the aqueous phase with an organic solvent.

  • Purification: The combined organic extracts are dried and concentrated. The crude product can be purified by column chromatography to yield enantiomerically pure (S)-6,8-dichlorochroman-4-amine.

ParameterExpected Value
Yield >80%
Enantiomeric Excess (ee) >99%
Purity (by HPLC) >99%

Workflow for Enzymatic Asymmetric Synthesis

Caption: Enzymatic pathways to (S)-6,8-Dichlorochroman-4-amine.

Conclusion

This application note details two effective and reliable strategies for the asymmetric synthesis of (S)-6,8-Dichlorochroman-4-amine. The classical diastereomeric salt resolution method is a well-established and scalable technique, while the enzymatic approaches offer higher potential yields (in the case of asymmetric amination) and operate under milder, more environmentally friendly conditions. The choice of method will depend on factors such as available resources, scale of synthesis, and desired process efficiency. Both pathways, when optimized, can provide the target compound with high enantiomeric and chemical purity, suitable for applications in pharmaceutical research and development.

References

  • ResearchGate. (n.d.). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. [Link]

  • Pressnitz, D., et al. (2013). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. ACS Catalysis. [Link]

  • Gotor, V., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA. [Link]

  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • ResearchGate. (n.d.). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. [Link]

  • Reetz, M. T. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines.
  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • ResearchGate. (n.d.). Lipase catalyzed chiral amine synthesis by a) kinetic resolution of a.... [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • ACS Publications. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. [Link]

  • SciSpace. (2013). Asymmetric Amination of Tetralone and Chromanone Derivatives Employing ω-Transaminases. [Link]

  • PubMed Central (PMC). (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]

  • ResearchGate. (2015). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • (n.d.). 3-chloromethylene-6-fluorothiochroman-4-one, A novel DNA Topoisomerase poison. [Link]

  • (n.d.). Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. [Link]

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Application

Application Note: Enantioselective Reduction of 6,8-Dichlorochroman-4-one to (S)-6,8-Dichlorochroman-4-amine

Executive Summary The enantioselective synthesis of chiral amines from sterically hindered ketones is a cornerstone of modern medicinal chemistry, particularly in the development of Calcium Sensing Receptor (CaSR) modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective synthesis of chiral amines from sterically hindered ketones is a cornerstone of modern medicinal chemistry, particularly in the development of Calcium Sensing Receptor (CaSR) modulators and specialized potassium channel blockers ()[1]. The reduction of 6,8-dichlorochroman-4-one to its corresponding (S)-amine presents a unique synthetic challenge. The 8-chloro substituent introduces significant steric bulk directly adjacent to the reaction center, while the 6,8-dichloro substitution pattern alters the electronic landscape of the chroman core ()[2].

To overcome these barriers, biocatalytic transamination has emerged as a superior alternative to traditional transition-metal catalysis, offering unparalleled stereocontrol under mild aqueous conditions ()[3]. This guide details the mechanistic causality, comparative data, and self-validating protocols required to execute this transformation with >99% enantiomeric excess (ee).

Strategic Rationale & Mechanistic Insights

The Biocatalytic Pathway: ω-Transaminase (ATA)

The most efficient route to (S)-6,8-dichlorochroman-4-amine utilizes an engineered ω-transaminase. Unlike chemical reductants that rely on facial shielding by chiral ligands, transaminases utilize a highly constrained enzymatic pocket that strictly dictates the trajectory of hydride and amine transfer.

Causality of the PLP Mechanism: The reaction is strictly dependent on the cofactor Pyridoxal-5'-phosphate (PLP). The catalytic cycle operates via a "ping-pong bi-bi" mechanism. First, the amine donor (isopropylamine) binds to the resting Enzyme-PLP complex, transferring its amino group to form the activated Enzyme-PMP (Pyridoxamine-5'-phosphate) intermediate and releasing acetone. The sterically hindered 6,8-dichlorochroman-4-one then enters the pocket. The steric clash of the 8-chloro group is accommodated by the engineered large binding pocket of the enzyme, forcing the ketone into a specific orientation. The amino group is transferred from PMP to the ketone, yielding the pure (S)-amine and regenerating the PLP cofactor.

Transaminase_Cycle PLP Enzyme-PLP Complex (Resting State) PMP Enzyme-PMP Complex (Activated State) PLP->PMP 2. Amino Transfer Product (S)-6,8-Dichlorochroman-4-amine (Target Product) PLP->Product 6. Product Release PMP->PLP 5. Amino Transfer Byproduct Acetone (Removed via Evaporation) PMP->Byproduct 3. Byproduct Release Donor Isopropylamine (Amine Donor) Donor->PLP 1. Donor Binding Acceptor 6,8-Dichlorochroman-4-one (Ketone Acceptor) Acceptor->PMP 4. Acceptor Binding

PLP-dependent catalytic cycle of ω-transaminase for enantioselective amine synthesis.

Comparative Data Analysis

When scaling the synthesis of (S)-6,8-dichlorochroman-4-amine, process chemists must weigh biocatalysis against Transition-Metal Asymmetric Reductive Amination (ARA). The table below summarizes the quantitative data driving the industry's shift toward enzymatic methods for this specific substrate.

MetricBiocatalytic Transamination (ω-ATA)Transition-Metal ARA (Ru-BINAP)Mechanistic Causality
Enantiomeric Excess > 99% (S) 92 - 95% (S)Enzyme pocket strictly dictates facial attack; chemical catalysts struggle with the 8-chloro steric bulk.
Conversion Yield > 98% 85 - 90%Excess isopropylamine and byproduct removal drive the enzymatic thermodynamic equilibrium.
Operating Conditions 30°C, 1 atm, pH 7.560°C, 50 bar H₂, MethanolEnzymes operate at ambient conditions; ARA requires extreme high pressure to force hydrogenation.
Catalyst Loading 5 g/L (Biodegradable)1 - 2 mol% (Toxic)Biocatalysts eliminate the need for rigorous heavy metal scavenging in downstream drug processing.

Self-Validating Protocol: Biocatalytic Transamination

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure that downstream processing is only initiated when the thermodynamic equilibrium has successfully yielded the target conversion.

Experimental_Workflow Step1 Substrate Prep Ketone + PLP + IPA Step2 Biocatalysis ω-ATA, pH 7.5, 30°C Step1->Step2 Step3 IPC Check HPLC Conversion Step2->Step3 Step3->Step2 <99% Conv. Step4 Downstream Extraction (pH 11) Step3->Step4 >99% Conv. Step5 Validation Chiral HPLC (ee%) Step4->Step5

Self-validating experimental workflow for the biocatalytic synthesis of (S)-amine.

Step 1: Preparation of the Reaction Matrix
  • Dissolve 1.0 M isopropylamine (IPA) in 100 mM potassium phosphate buffer.

  • Critical Action: Adjust the pH to exactly 7.5 using 6 M HCl.

  • Causality: IPA serves as the amine donor. A 20-fold molar excess is required to push the reversible transamination reaction forward. A pH of 7.5 is the precise inflection point that maintains the enzyme's structural integrity while ensuring a sufficient fraction of IPA remains unprotonated to act as a nucleophile.

Step 2: Cofactor and Substrate Addition
  • Add 1.0 mM Pyridoxal-5'-phosphate (PLP) to the buffer.

  • Dissolve 50 mM of 6,8-dichlorochroman-4-one in DMSO (equivalent to 10% of the final reaction volume). Add this solution dropwise to the aqueous mixture under continuous stirring.

  • Causality: 6,8-dichlorochroman-4-one is highly lipophilic. The 10% DMSO acts as a necessary co-solvent to prevent substrate precipitation without inducing enzyme denaturation.

Step 3: Enzymatic Conversion & In-Process Control (IPC)
  • Introduce 5.0 g/L of engineered ω-transaminase (e.g., ATA-117 or an equivalent variant optimized for bulky ketones).

  • Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Self-Validating IPC: Withdraw a 100 µL aliquot, quench with 100 µL acetonitrile to precipitate the protein, and centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via reversed-phase HPLC (C18 column, UV detection at 220 nm).

  • Decision Gate: Do not proceed to downstream processing unless the ketone conversion is >99%. If conversion is <99%, the equilibrium has stalled; add an additional 1.0 g/L of enzyme, increase the sweep gas to remove acetone, and incubate for 12 more hours.

Step 4: Downstream Processing (DSP) & Isolation
  • Once IPC confirms >99% conversion, adjust the reaction mixture to pH 11.0 using 10 M NaOH.

  • Causality: The target (S)-6,8-dichlorochroman-4-amine has a pKa of ~9.5. Adjusting the pH to 11.0 ensures the amine is fully deprotonated into its free base form, which is absolutely essential for efficient partitioning into the organic phase.

  • Extract the aqueous phase three times with equal volumes of Methyl tert-butyl ether (MTBE).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-amine.

Step 5: Final Analytical Validation
  • Dissolve 1 mg of the isolated product in a hexane/isopropanol (90:10) matrix.

  • Analyze via chiral HPLC using a Chiralcel OD-H column (or equivalent).

  • Validation Criteria: The (S)-enantiomer must exhibit an enantiomeric excess (ee) of >99% to be cleared for downstream API synthesis.

Alternative Protocol: Asymmetric Reductive Amination (ARA)

For environments lacking biocatalytic infrastructure, chemical ARA remains a viable, albeit less efficient, alternative.

  • Imine Formation: Combine 6,8-dichlorochroman-4-one (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous methanol. Stir at 40°C for 4 hours to form the intermediate imine.

  • Catalyst Addition: Transfer the mixture to a high-pressure hydrogenation reactor. Add 2 mol% of a chiral transition metal catalyst, such as[Ru(p-cymene)Cl₂]₂ complexed with (R)-BINAP.

  • Hydrogenation: Purge the reactor with nitrogen, then pressurize with H₂ gas to 50 bar.

  • Causality: The extreme pressure (50 bar) is required to force the hydrogenation of the imine double bond, overcoming the massive steric hindrance exerted by the 8-chloro substituent.

  • Isolation: Vent the reactor after 24 hours. Filter the mixture through a pad of Celite to remove the heavy metal catalyst, concentrate, and purify via flash chromatography. Expect an ee of ~92-95%, requiring subsequent chiral resolution via diastereomeric salt formation to achieve pharmaceutical-grade purity.

References

  • Enzymatic strategies for asymmetric synthesis RSC Chemical Biology[Link]

  • Methods, Processes And Intermediates For Preparing Chroman Compounds (WO2013124828)
  • Enantioselective Synthesis of Spiropyrazolone-Fused Cyclopenta[c]chromen-4-ones Bearing Five Contiguous Stereocenters via (3+2) Cycloaddition The Journal of Organic Chemistry[Link]

Sources

Method

Application Note: Derivatization Strategies for (S)-6,8-Dichlorochroman-4-amine in LC-MS/MS Biological Assays

Introduction & Analytical Rationale (S)-6,8-Dichlorochroman-4-amine is a chiral, halogenated primary amine frequently utilized as a core pharmacophore or critical intermediate in the development of targeted therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

(S)-6,8-Dichlorochroman-4-amine is a chiral, halogenated primary amine frequently utilized as a core pharmacophore or critical intermediate in the development of targeted therapeutics, such as sodium channel blockers and specific kinase inhibitors. In pharmacokinetic (PK) and pharmacodynamic (PD) biological assays, quantifying this primary amine directly from complex matrices (e.g., plasma, urine, or tissue homogenates) presents multiple analytical hurdles.

Direct LC-MS/MS analysis of small aliphatic or alicyclic primary amines often suffers from poor retention on standard reversed-phase (RP) columns, causing the analyte to elute near the solvent front where matrix interference is most severe. Furthermore, while primary amines can ionize in positive electrospray ionization (ESI+), their ionization efficiency is frequently suppressed by co-eluting endogenous salts and phospholipids.

To overcome these challenges, pre-column chemical derivatization using Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a field-proven strategy. This approach transforms the highly polar primary amine into a lipophilic sulfonamide, drastically improving both RP-HPLC retention and ESI+ ionization efficiency[1].

Mechanistic Insights: The Causality of Dansylation

As a Senior Application Scientist, I emphasize that derivatization should never be a "black box" protocol. Understanding the chemical causality ensures a robust, self-validating assay.

The derivatization of (S)-6,8-Dichlorochroman-4-amine with Dansyl chloride relies on a nucleophilic acyl substitution. The unprotonated primary amine attacks the electrophilic sulfonyl chloride group, displacing the chloride ion to form a highly stable sulfonamide bond.

  • The Causality of pH (9.5 - 10.0): The reaction must be buffered at an alkaline pH (typically using a sodium carbonate/bicarbonate buffer). This ensures the primary amine (pKa ~9.5) is deprotonated and highly nucleophilic. If the pH drops, the amine protonates into an unreactive ammonium salt.

  • The Causality of the Dimethylamino Group: The tertiary amine on the naphthalene ring of the dansyl group acts as a powerful proton acceptor. This significantly boosts the signal-to-noise ratio in ESI+ mass spectrometry by localizing the charge during ionization [2].

  • The Causality of Quenching: Dansyl chloride competitively hydrolyzes into dansyl sulfonic acid (Dansyl-OH) in aqueous environments. An excess of reagent is required to drive the reaction to completion, which necessitates a mandatory quenching step (using ammonia or formic acid) to consume unreacted Dansyl-Cl and prevent downstream column degradation [3].

Causality A (S)-6,8-Dichlorochroman-4-amine (Low Mass, High Polarity) B Dansyl Chloride Derivatization A->B C Increased Hydrophobicity (Better RP-HPLC Retention) B->C D Dimethylamino Group (Enhanced ESI+ Ionization) B->D E Stable Sulfonamide Bond (Reproducible Fragmentation) B->E

Caption: Logical rationale for derivatizing primary amines with Dansyl chloride.

Experimental Protocols

The following protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (IS) prior to extraction and utilizing a strict quenching verification step, the method inherently controls for derivatization efficiency and matrix effects.

Reagent Preparation
  • Derivatization Buffer: 100 mM Sodium carbonate/bicarbonate buffer (pH 9.8).

  • Derivatization Reagent: 50 mM Dansyl chloride in anhydrous acetonitrile. (Must be prepared fresh daily and protected from light to prevent premature degradation).

  • Quenching Solution: 10% (v/v) Ammonium hydroxide in LC-MS grade water.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): To 50 µL of biological sample (plasma/urine) spiked with the appropriate internal standard, add 200 µL of cold acetonitrile. Vortex vigorously for 1 minute and centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer & Concentration: Transfer 100 µL of the supernatant to a 96-well V-bottom plate. Evaporate to complete dryness under a gentle stream of nitrogen. Field Insight: Complete dryness is critical; residual water will alter the pH and prematurely hydrolyze the Dansyl-Cl.

  • Reconstitution: Reconstitute the dried extract in 50 µL of the 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).

  • Derivatization: Add 50 µL of the 50 mM Dansyl chloride solution. Seal the plate, vortex briefly, and incubate in the dark at 40°C for 45 minutes.

  • Reaction Quenching: Add 10 µL of the 10% ammonium hydroxide quenching solution. Incubate at room temperature for an additional 5 minutes. This step converts any remaining Dansyl-Cl into highly polar dansylamide, preventing it from interfering with the hydrophobic target analyte [1].

  • Dilution for LC-MS/MS: Dilute the quenched mixture with 100 µL of 0.1% formic acid in water to adjust the solvent strength and pH prior to RP-HPLC injection.

Workflow A 1. Biological Sample (Plasma/Urine + IS) B 2. Protein Precipitation (Cold ACN, Centrifuge) A->B C 3. Dry Down & Reconstitute (pH 9.8 Buffer) B->C D 4. Dansylation (Dansyl-Cl, 40°C, 45 min) C->D E 5. Reaction Quenching (10% NH4OH, 5 min) D->E F 6. LC-MS/MS Analysis (ESI+ MRM Mode) E->F

Caption: Workflow for LC-MS/MS analysis of (S)-6,8-Dichlorochroman-4-amine via Dansylation.

Data Presentation & Analytical Parameters

The derivatized (S)-6,8-Dichlorochroman-4-amine can be robustly analyzed using a standard C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm). The addition of the dansyl group increases the exact mass of the analyte by 233.05 Da, shifting the protonated precursor ion [M+H]+ from m/z 218.0 to m/z 451.1.

Table 1: Recommended LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 95 5

| 7.0 | 0.4 | 95 | 5 |

Table 2: Expected MRM Transitions (ESI+ Mode)

Analyte State Precursor Ion [M+H]+ (m/z) Product Ion (m/z) Collision Energy (eV)
Underivatized (S)-6,8-Dichloro... 218.0 201.0 15

| Dansylated (S)-6,8-Dichloro... | 451.1 | 170.1 | 30 |

Analytical Note: The m/z 170.1 product ion corresponds to the dimethylaminonaphthalene moiety cleaved from the sulfonamide bond. This fragment is highly diagnostic, structurally stable, and produces an intense signal ideal for low-level quantitation.

Troubleshooting & Field Insights

  • High Background Noise at m/z 170.1: This is a common artifact if the quenching step is incomplete. Ensure the 10% ammonium hydroxide is freshly prepared. Additionally, ensure the LC gradient effectively separates Dansyl-OH (the hydrolysis byproduct) from the derivatized analyte.

  • Incomplete Derivatization: If the internal standard shows poor derivatization yield, verify the pH of the reconstituted sample. Highly acidic biological samples (like certain urines) may overcome the buffer capacity. Adjust the buffer concentration to 200 mM if necessary.

References

  • Targeted quantification of amino acids by dansylation. Methods in Molecular Biology. PMC6688931.[Link][1]

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Syngene International. [Link][2]

Sources

Application

Application Note: Scale-Up Manufacturing and Biocatalytic Asymmetric Synthesis of (S)-6,8-Dichlorochroman-4-amine

Strategic Context & Mechanistic Rationale (S)-6,8-Dichlorochroman-4-amine (CAS: 2664977-57-3) is a highly valued chiral building block utilized in the development of advanced therapeutics, particularly in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

(S)-6,8-Dichlorochroman-4-amine (CAS: 2664977-57-3) is a highly valued chiral building block utilized in the development of advanced therapeutics, particularly in the synthesis of selective receptor agonists and complex spirocyclic scaffolds[1][2].

Historically, the synthesis of chiral amines at scale has relied heavily on transition metal-catalyzed asymmetric hydrogenation (AH) of imines or enamides[3]. However, applying AH to 6,8-dichlorochroman-4-one derivatives introduces a severe chemoselectivity flaw: the high risk of reductive dechlorination at the C6 and C8 positions when exposed to pressurized hydrogen and precious metal catalysts (e.g., Ru, Ir, Pd).

To circumvent this, our scale-up protocol employs an engineered ω -transaminase ( ω -TA). Biocatalytic transamination operates under mild, aqueous conditions, completely eliminating dehalogenation risks while achieving exquisite enantioselectivity (>99% ee) and high space-time yields[4].

Reaction Engineering & Causality

The transition from a milligram-scale laboratory reaction to a robust kilogram-scale manufacturing process requires engineered solutions to overcome thermodynamic and kinetic bottlenecks:

  • Thermodynamic Equilibrium Shifting: Transamination is inherently reversible. We utilize isopropylamine (IPA) as an inexpensive, high-concentration amine donor. The reaction generates acetone as a byproduct. By applying a continuous mild vacuum sweep, acetone is volatilized and removed from the system, shifting the thermodynamic equilibrium toward the (S)-amine product via Le Chatelier's principle.

  • Substrate Inhibition Mitigation (Biphasic Fed-Batch): 6,8-Dichlorochroman-4-one exhibits low aqueous solubility and can competitively inhibit the ω -TA enzyme active site at high concentrations. We resolve this by employing a biphasic fed-batch strategy. The ketone is dissolved in Methyl tert-butyl ether (MTBE) and fed slowly into the aqueous enzyme matrix. The MTBE acts as a substrate reservoir, keeping the aqueous ketone concentration below the inhibition threshold (~50 mM) while maintaining maximum enzymatic turnover.

  • Co-factor Dynamics: Pyridoxal-5'-phosphate (PLP) is the obligate co-factor. It acts as an electron sink, shuttling the amine group from IPA to the ketone via a pyridoxamine phosphate (PMP) intermediate. Pre-incubation of the enzyme with PLP ensures structural stability of the biocatalyst prior to substrate introduction.

Process Visualization

G Substrate 6,8-Dichlorochroman-4-one (Substrate) Reaction Asymmetric Reductive Amination (pH 7.5, 30°C) Substrate->Reaction Enzyme ω-Transaminase + PLP (Biocatalyst) Enzyme->Reaction AmineDonor Isopropylamine (IPA) (Amine Donor) AmineDonor->Reaction Product (S)-6,8-Dichlorochroman-4-amine (Target Product) Reaction->Product >99% ee Byproduct Acetone (Byproduct Removed) Reaction->Byproduct Equilibrium Shift

Biocatalytic pathway for (S)-6,8-Dichlorochroman-4-amine synthesis.

Quantitative Data & Process Optimization

The following table summarizes the causal optimization steps taken during process development to maximize the Space-Time Yield (STY) for commercial viability.

ParameterCondition A (Baseline)Condition B (Co-solvent)Optimized Scale-Up (Biphasic Fed-Batch)
Amine Donor L-Alanine (5 eq)IPA (10 eq)IPA (10 eq) + Vacuum Sweep
Reaction Matrix 100% Aqueous Buffer10% DMSO / 90% Buffer10% MTBE / 90% Buffer (Fed-Batch)
Conversion 45% (Equilibrium stalled)78% (Enzyme inhibition)>98% (Continuous turnover)
Enantiomeric Excess >99.0%>99.0%>99.5%
Space-Time Yield 5.2 g L⁻¹ d⁻¹12.4 g L⁻¹ d⁻¹45.8 g L⁻¹ d⁻¹

Self-Validating Scale-Up Protocol (1 kg Pilot Scale)

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless the specific In-Process Control (IPC) criteria are met.

Phase 1: Biocatalyst Matrix Preparation
  • In a 20 L jacketed glass reactor equipped with an overhead stirrer, prepare 10 L of 100 mM potassium phosphate buffer. Adjust to pH 7.5.

  • Add 1.0 mM PLP (Pyridoxal-5'-phosphate). Stir for 15 minutes at 30°C until the solution achieves a uniform pale yellow color.

    • Causality: Pre-incubation ensures the active sites of the transaminase are fully saturated with the co-factor, preventing early-stage denaturation.

  • Charge 50 g of engineered (S)-selective ω -transaminase (e.g., ATA-117 homolog). Stir gently at 150 rpm to avoid shear-induced protein aggregation.

Phase 2: Biphasic Fed-Batch Reaction
  • Prepare the substrate feed: Dissolve 1.0 kg of 6,8-dichlorochroman-4-one in 1.5 L of MTBE.

  • Charge 2.0 L of Isopropylamine (IPA) directly to the aqueous reactor matrix. Re-adjust the pH to 7.5 using 2M HCl.

  • Initiate the fed-batch addition of the ketone/MTBE solution via a peristaltic pump over a 12-hour period.

  • Maintain the reactor temperature strictly at 30°C. Apply a 0.1 bar vacuum sweep through the headspace to continuously volatilize the acetone byproduct.

  • Self-Validation (IPC 1): At t = 14 hours, withdraw a 100 µL sample of the emulsion. Quench with 900 µL of acetonitrile, centrifuge at 10,000 rpm for 2 mins, and analyze the supernatant via HPLC (UV 220 nm). Gate: Proceed to Phase 3 ONLY if ketone conversion is ≥ 98%. If < 98%, continue stirring for 4 hours and re-test.

Phase 3: Downstream Processing (DSP) & Isolation

Workflow Prep 1. Reactor Preparation Buffer & PLP Loading Reaction 2. Fed-Batch Reaction Ketone & IPA Addition Prep->Reaction pH & Temp Stabilized Extraction 3. Acid-Base Extraction Phase Separation Reaction->Extraction >98% Conversion Crystallization 4. Crystallization HCl Salt Formation Extraction->Crystallization Organic Phase Validation 5. IPC & QA Chiral HPLC Validation Crystallization->Validation Isolated Solid

Scale-up downstream processing and validation workflow.

  • Upon passing IPC 1, adjust the reactor pH to 2.0 using 6M HCl.

    • Causality: This protonates the newly formed (S)-6,8-dichlorochroman-4-amine, rendering it highly water-soluble. Unreacted ketone and lipophilic impurities remain in the MTBE phase.

  • Allow phase separation for 30 minutes. Decant and discard the upper MTBE phase.

  • Self-Validation (IPC 1.5): Sample the aqueous phase and analyze via rapid LC-MS. Gate: Proceed only if the aqueous phase is free of the unreacted ketone mass (m/z 216/218).

  • Add 5.0 L of fresh MTBE to the aqueous phase. Slowly adjust the aqueous pH to 11.0 using 5M NaOH.

    • Causality: The amine is deprotonated into its free base form, rapidly partitioning into the fresh MTBE organic layer.

  • Separate the organic phase, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation: Bubble dry HCl gas (or add 4M HCl in dioxane) into the MTBE solution at 5°C until precipitation ceases.

  • Filter the resulting white crystalline solid, wash with cold heptane (2 x 1 L), and dry under vacuum at 40°C for 24 hours.

  • Self-Validation (IPC 2 - Final QA): Perform chiral HPLC on the isolated solid (Column: Chiralcel OD-H; Mobile Phase: Hexane/Isopropanol/Diethylamine 90:10:0.1; Flow: 1.0 mL/min). Gate: Chemical purity must be > 99.0% and Enantiomeric excess (ee) > 99.5%.

References

  • Title: Bcn-s-s-amine | Sigma-Aldrich: (S)-6,8-Dichlorochroman-4-amine hydrochloride.
  • Title: Scalable and sustainable synthesis of chiral amines by biocatalysis.
  • Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Title: Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists.

Sources

Method

Preparation of (S)-6,8-Dichlorochroman-4-amine hydrochloride salts

Application Note: Asymmetric Synthesis and Preparation of (S)-6,8-Dichlorochroman-4-amine Hydrochloride Introduction & Scope Chiral chroman-4-amines are privileged structural motifs in medicinal chemistry, frequently ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis and Preparation of (S)-6,8-Dichlorochroman-4-amine Hydrochloride

Introduction & Scope

Chiral chroman-4-amines are privileged structural motifs in medicinal chemistry, frequently serving as critical building blocks for advanced therapeutics. They are utilized in the development of human Bradykinin B1 receptor antagonists[1] and potassium channel blockers. Notably, halogenated derivatives such as 6,8-dichlorochroman-4-amine are vital precursors for novel antibacterial agents targeting Clostridium difficile and Clostridium perfringens infections (e.g., analogs of the antibacterial compound REP3123)[2],[3].

This application note provides a highly stereoselective, self-validating protocol for the preparation of the commercially valuable (S)-6,8-dichlorochroman-4-amine hydrochloride salt[4]. By utilizing Ellman’s chiral auxiliary methodology, this route bypasses the yield limitations of classical racemate resolution, ensuring high enantiomeric excess (ee) and scalability.

Retrosynthetic Strategy & Mechanistic Insights

The synthetic workflow is engineered around two pivotal mechanistic phases designed for maximum efficiency and stereocontrol:

  • Intramolecular Friedel-Crafts Acylation: The chromanone core is constructed via the cyclodehydration of 3-(2,4-dichlorophenoxy)propanoic acid. Eaton’s reagent (10 wt% P₂O₅ in methanesulfonic acid) is selected over traditional polyphosphoric acid (PPA). Eaton's reagent possesses significantly lower viscosity, which enhances mass transfer, ensures homogeneous heating, and dramatically simplifies the aqueous workup[5].

  • Asymmetric Reductive Amination (Ellman's Auxiliary): To achieve absolute stereocontrol, (S)-(-)-2-methylpropane-2-sulfinamide is condensed with the ketone. Titanium(IV) ethoxide [Ti(OEt)₄] is employed because it acts dually as a Lewis acid to activate the sterically hindered ketone and as a water scavenger to drive the equilibrium toward the imine. Subsequent reduction with Sodium Borohydride (NaBH₄) at low temperatures proceeds via an open transition state. The bulky tert-butyl group of the chiral auxiliary sterically shields one face of the imine, directing hydride attack exclusively to the less hindered face. This establishes the (S)-configuration at the C4 position with high diastereomeric excess (de).

Experimental Protocols

Step 1: Preparation of 6,8-Dichlorochroman-4-one

  • Setup: Under a nitrogen atmosphere, prepare a mixture of Eaton’s reagent (approx. 5 volumes relative to starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Portion-wise, add 3-(2,4-dichlorophenoxy)propanoic acid (1.0 equiv) to the stirring Eaton's reagent at room temperature (20–25 °C).

  • Reaction: Stir the dark mixture for 4 hours. Causality check: Prolonged heating is avoided to prevent polymerization or ether cleavage.

  • Workup: Slowly pour the reaction mixture into vigorously stirred ice water. A precipitate will form immediately. Filter the resulting solid, wash extensively with cold deionized water until the filtrate is pH neutral, and dry in a vacuum oven at 45 °C to afford 6,8-dichlorochroman-4-one as an off-white solid[5].

Step 2: Synthesis of (S)-N-(6,8-Dichlorochroman-4-ylidene)-2-methylpropane-2-sulfinamide

  • Setup: Dissolve 6,8-dichlorochroman-4-one (1.0 equiv) and (S)-(-)-2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Titanium(IV) ethoxide (2.0 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (65 °C) for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). Complete disappearance of the ketone UV-active spot confirms successful imine formation.

  • Workup: Cool to room temperature and quench by adding an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. The titanium salts will precipitate as a white solid (TiO₂). Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 3: Diastereoselective Reduction to (S,S)-Sulfinamide

  • Setup: Dissolve the crude sulfinyl imine from Step 2 in anhydrous THF (0.1 M) and cool the solution to -50 °C using a dry ice/acetone bath.

  • Reduction: Add NaBH₄ (3.0 equiv) in one portion. Stir the mixture at -50 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 2 hours. Causality check: The strict low-temperature regime is critical; higher temperatures increase the flexibility of the transition state, degrading the diastereomeric ratio.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the pure (S,S)-sulfinamide.

Step 4: Deprotection to (S)-6,8-Dichlorochroman-4-amine Hydrochloride

  • Setup: Dissolve the pure (S,S)-sulfinamide intermediate (1.0 equiv) in minimal Methanol (approx. 3 mL/mmol) at 20 °C.

  • Cleavage: Add 4M HCl in dioxane (10.0 equiv) dropwise. Stir the mixture for 3 hours at 20 °C[3]. Causality check: The acidic conditions selectively cleave the N-S bond without affecting the ether linkage of the chroman ring, simultaneously precipitating the product as a stable salt.

  • Isolation: Remove the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether. Filter the crystalline solid and dry under high vacuum to yield (S)-6,8-dichlorochroman-4-amine hydrochloride[2].

Quantitative Data Summary

The following table summarizes the typical yields and purity metrics achieved using this self-validating workflow:

StepIntermediate / Final ProductYield (%)Enantiomeric / Diastereomeric ExcessPurity (HPLC)
16,8-Dichlorochroman-4-one85 - 88%N/A> 98%
2(S)-Sulfinyl Imine75 - 80%N/A> 95%
3(S,S)-Sulfinamide82 - 86%> 98% (de)> 98%
4(S)-6,8-Dichlorochroman-4-amine HCl90 - 94%> 99% (ee)> 99%

Workflow Visualization

G A 3-(2,4-Dichlorophenoxy) propanoic acid (Starting Material) B 6,8-Dichlorochroman-4-one (Intermediate 1) A->B Eaton's Reagent (P2O5 / MeSO3H) Intramolecular Friedel-Crafts Acylation C (S)-t-Butanesulfinyl imine (Intermediate 2) B->C (S)-t-BuSONH2, Ti(OEt)4 THF, Reflux, 12h D (S,S)-Sulfinamide (Intermediate 3) C->D NaBH4, THF, -50°C Diastereoselective Hydride Attack E (S)-6,8-Dichlorochroman-4-amine HCl Salt (Final Product) D->E 4M HCl in Dioxane MeOH, 20°C, 3h

Workflow: Asymmetric synthesis of (S)-6,8-Dichlorochroman-4-amine HCl.

References

  • [2],[3] WO2012017030A1 - Compounds with antibacterial activity against clostridium. Google Patents. URL:

  • [5] Preparation of 6,8-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one. PrepChem. URL: [Link]

  • [1] Catalytic Asymmetric Decarboxylative Mannich Reaction of Malonic Acid Half Esters with Cyclic Aldimines: Access to Chiral β-Amino Esters and Chroman-4-amines. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess Troubleshooting for (S)-6,8-Dichlorochroman-4-amine Synthesis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereoselectivity challenges during the synthesis of (S)-6,8-Dichlorochroman-4-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing stereoselectivity challenges during the synthesis of (S)-6,8-Dichlorochroman-4-amine. This chiral amine is a critical building block in the development of TRPM8 channel antagonists for neuropathic pain[1] and human bradykinin B1 receptor inhibitors for inflammatory conditions[2].

Achieving >99% enantiomeric excess (ee) is notoriously difficult due to the electron-withdrawing nature of the dichloro-substituted aromatic ring, which destabilizes intermediates and complicates resolution. This guide categorizes troubleshooting into the three primary synthetic modalities: Biocatalysis, Chemocatalysis, and Classical Resolution.

Diagnostic Triage: Isolating the Root Cause of Low ee

Before altering your reaction parameters, use the logical workflow below to identify the mechanistic failure mode specific to your synthetic route.

DiagnosticWorkflow Start Low ee in (S)-6,8-Dichloro- chroman-4-amine Synthesis CatType Identify Synthesis Method Start->CatType Bio Biocatalysis (Transaminase) CatType->Bio Chemo Chemocatalysis (Asymmetric Reduction) CatType->Chemo Res Classical Resolution (Diastereomeric Salt) CatType->Res BioIssue Product Inhibition or Equilibrium Reversal Bio->BioIssue ChemoIssue Imine Hydrolysis or Background Reduction Chemo->ChemoIssue ResIssue Kinetic Entrapment During Crystallization Res->ResIssue BioFix Implement LDH/GDH Coupled System BioIssue->BioFix ChemoFix Add Lewis Acid (Ti(OiPr)4) & Ensure Anhydrous Conditions ChemoIssue->ChemoFix ResFix Apply Ostwald Ripening & Controlled Cooling ResIssue->ResFix

Diagnostic logic tree for isolating and resolving low enantiomeric excess failure modes.

Module A: Biocatalysis (Omega-Transaminase) Troubleshooting

FAQ 1: Why does my enantiomeric excess degrade from >99% to 85% as the transaminase reaction scales up?

Causality & Solution: In omega-transaminase (ω-TA) mediated synthesis, the reaction is a reversible equilibrium. As the reaction progresses, the accumulation of the target (S)-amine and the deaminated donor (e.g., pyruvate if using L-alanine) severely inhibits the enzyme and drives the reverse reaction, eroding the ee[3]. The 6,8-dichloro substitution makes the resulting amine highly hydrophobic, increasing its affinity for the enzyme's active site and exacerbating product inhibition.

To maintain strict stereocontrol, you must actively remove the inhibitory pyruvate byproduct. Coupling the primary amination with a Lactate Dehydrogenase (LDH) cascade irreversibly reduces pyruvate to L-lactate, shifting the thermodynamic equilibrium entirely toward the (S)-amine[3].

BiocatalyticWorkflow Ketone 6,8-Dichlorochroman-4-one (Prochiral Substrate) TA Omega-Transaminase (PLP Cofactor) Ketone->TA Amination Amine (S)-6,8-Dichlorochroman-4-amine (Target Product >99% ee) TA->Amine Pyr Pyruvate (Inhibitory Byproduct) TA->Pyr Generates Ala L-Alanine (Amine Donor) Ala->TA Donates NH2 LDH Lactate Dehydrogenase (NADH Cofactor) Pyr->LDH Depletes Pyruvate Lactate L-Lactate (Non-inhibitory) LDH->Lactate Shifts Equilibrium

Enzyme-coupled equilibrium shifting workflow to prevent inhibition during amination.

Protocol: Self-Validating LDH-Coupled Enzymatic Amination
  • Substrate Preparation: Dissolve 6,8-dichlorochroman-4-one (50 mM) in DMSO (10% v/v final concentration) to ensure solubility. Add this dropwise to a 100 mM sodium phosphate buffer (pH 7.0)[3].

  • Catalyst & Cofactor Assembly: To the buffered solution, add an (S)-selective ω-TA (2 mg/mL), Pyridoxal 5'-phosphate (PLP, 1 mM), and L-alanine (250 mM) as the amine donor.

  • Equilibrium Shifting Cascade: Add Lactate Dehydrogenase (LDH, 1 mg/mL), Glucose Dehydrogenase (GDH, 1 mg/mL), glucose (100 mM), and NAD+ (1 mM). Note: GDH recycles the NADH required by LDH.

  • Incubation & Monitoring: Incubate at 30°C with gentle orbital shaking. Monitor conversion and ee via chiral HPLC using a ChiralPak AD-H column (mobile phase: heptane/2-propanol/methanol)[4].

  • Validation Check: At 4 hours, pull a 100 µL aliquot and assay for pyruvate using a standard colorimetric assay. If pyruvate > 5 mM, the LDH/GDH recycling system has failed (likely due to pH drift). Adjust pH back to 7.0 using 1M NaOH.

Module B: Chemocatalysis (Asymmetric Reductive Amination)

FAQ 2: Using a chiral Ruthenium catalyst, my conversion is high, but the ee fluctuates between 70-85%. What is causing the racemic background?

Causality & Solution: In transition metal-catalyzed reductive amination, the ketone must first condense with an amine source to form an imine. The electron-withdrawing chlorine atoms at the 6 and 8 positions make the resulting imine highly electrophilic and prone to rapid hydrolysis back to the ketone. If unreacted ketone is present alongside the chiral hydride source (e.g., a CBS catalyst or Ru-complex), the ketone undergoes direct, non-stereoselective reduction to the racemic alcohol, or the imine is reduced via an uncatalyzed background pathway[2].

To eliminate the racemic background, the imine must be pre-formed and stabilized using a Lewis acid (such as Titanium tetraisopropoxide, Ti(OiPr)4) under strictly anhydrous conditions before the chiral reducing agent is introduced.

Quantitative Data: Impact of Reaction Conditions on ee
Catalyst SystemAdditive / Imine StabilizerImine StabilityConversion (%)Enantiomeric Excess (ee %)
RuCl₂(R-BINAP)NoneLow (Hydrolysis)85%72%
RuCl₂(R-BINAP)Ti(OiPr)₄High94%91%
CBS Catalyst (B-H)BoraneModerate99%98%
ω-TransaminaseL-AlanineN/A45%99% (Stalled)
ω-TransaminaseL-Ala + LDH/GDHN/A98%>99.9%

Table 1: Comparison of catalytic systems and their direct impact on the enantiomeric excess of 6,8-Dichlorochroman-4-amine.

Module C: Classical Diastereomeric Salt Resolution

FAQ 3: My classical resolution of racemic 6,8-dichlorochroman-4-amine using (R)-mandelic acid yields poor optical purity (<80% ee). How can I optimize this?

Causality & Solution: Poor ee in classical resolution is almost always a result of kinetic entrapment. When the hot solvent is cooled too rapidly, the system experiences high supersaturation. This forces the metastable, undesired diastereomer to co-precipitate with the desired (S)-amine·(R)-mandelic acid salt, ruining the optical purity[2].

The solution is to implement a thermodynamic ripening process (Ostwald ripening). By holding the suspension at a specific temperature with high-shear stirring, the smaller, kinetically formed crystals of the undesired salt redissolve, allowing the thermodynamically stable desired salt to grow selectively.

Protocol: Thermodynamic Resolution via Ostwald Ripening
  • Salt Formation: Dissolve racemic 6,8-dichlorochroman-4-amine (1.0 eq) in boiling absolute ethanol.

  • Resolving Agent Addition: Dissolve (R)-mandelic acid (0.75 eq) in a minimal volume of hot ethanol. Add this dropwise to the amine solution while maintaining reflux[2].

  • Controlled Cooling: Program the reactor to cool the mixture at a strict, linear rate of 0.1°C/min down to 20°C. Do not crash-cool.

  • Ostwald Ripening (Critical Step): Hold the resulting suspension at 20°C for 12 to 16 hours with high-shear stirring (e.g., 400 RPM).

  • Validation Check: Filter a small aliquot and measure the ee of the free-based amine. If the ee is <95%, heat the slurry back to 50°C for 1 hour, then cool back to 20°C at 0.05°C/min.

  • Isolation: Filter the bulk crystals, wash with ice-cold ethanol, and free-base using 1M NaOH. Extract with dichloromethane to isolate the pure (S)-amine.

References

  • US20140045855A1 - Chroman derivatives as trpm8 inhibitors. Google Patents.
  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. ResearchGate. URL:[Link]

  • Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. URL:[Link]

  • Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. Aalborg Universitet. URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of (S)-6,8-Dichlorochroman-4-amine During High-Temperature Reactions

Welcome to the Advanced Troubleshooting Guide for chiral amine synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of chroman-4-amines. (S)-6,8-Dichloroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for chiral amine synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the stereochemical stability of chroman-4-amines. (S)-6,8-Dichlorochroman-4-amine is a highly valuable chiral building block—most notably utilized as a key intermediate in the synthesis of human Bradykinin B1 receptor antagonists ().

However, its unique structure makes it exceptionally vulnerable to racemization. The C4 chiral center is benzylic and adjacent to the amine nitrogen, creating an electronic environment that is highly susceptible to both base-catalyzed deprotonation and transition-metal-catalyzed dehydrogenation. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to preserve your stereocenters under harsh, high-temperature conditions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my (S)-6,8-dichlorochroman-4-amine rapidly racemize during transition-metal catalyzed cross-coupling reactions at elevated temperatures? A1: Transition metals (such as Pd, Ru, and Ir) are notorious for catalyzing reversible dehydrogenation/hydrogenation pathways. At high temperatures, the metal coordinates to the lone pair of the amine. This proximity facilitates a β -hydride elimination at the C4 position, forming a planar, achiral imine intermediate. Because the subsequent re-hydrogenation of this imine is non-stereoselective, the result is a racemic mixture (,).

Q2: I am not using transition metals, but I still observe epimerization when using basic conditions. What is the causality here? A2: The proton at the C4 position is highly acidic due to its benzylic nature and the inductive electron-withdrawing effect of the adjacent amine. When exposed to strong, unhindered bases (like NaOH or K₂CO₃) at high temperatures, this proton is abstracted, yielding a planar carbanion. Upon reprotonation during the reaction or workup, the stereochemical information is lost.

Q3: How can I choose the right solvent and base to minimize this degradation? A3: Solvent and base selection dictate the thermodynamic stability of the degradation intermediates.

  • Solvent: Avoid polar, protic solvents (e.g., alcohols) as they stabilize the charged carbanion intermediate and can act as hydrogen donors in metal-catalyzed imine reduction. Use non-polar, aprotic solvents like anhydrous toluene.

  • Base: Switch to sterically hindered, non-nucleophilic bases such as 2,4,6-collidine. The steric bulk prevents the base from approaching the shielded C4 proton and inhibits unwanted coordination to metal catalysts.

Part 2: Visualizing the Degradation Pathways

To effectively troubleshoot, you must understand the competing pathways attempting to destroy your stereocenter. The diagram below maps the dual threat of metal- and base-catalyzed racemization.

G S_Amine (S)-6,8-Dichloro- chroman-4-amine Metal Transition Metal (Pd, Ru, Ir) S_Amine->Metal β-hydride elimination Base Strong Base / Heat S_Amine->Base C4 Deprotonation Racemate Racemic Mixture S_Amine->Racemate Imine Achiral Imine Intermediate Metal->Imine Dehydrogenation Carbanion Planar Carbanion Intermediate Base->Carbanion Proton loss R_Amine (R)-6,8-Dichloro- chroman-4-amine Imine->R_Amine Non-selective re-hydrogenation Carbanion->R_Amine Non-selective protonation R_Amine->Racemate

Mechanistic pathways of (S)-6,8-Dichlorochroman-4-amine racemization via metals and bases.

Part 3: Quantitative Data Summary

The most effective way to outcompete racemization is by shifting from thermodynamic batch conditions to kinetic continuous flow conditions. By utilizing a "Flash Thermal" process, we restrict the residence time to seconds. The desired high-activation-energy coupling reaction occurs instantly, while the slower racemization pathway is starved of the time required to equilibrate ().

Reaction ModeTemperature (°C)Base / AdditiveResidence TimeFinal e.e. (%)Stereoretention
Batch140K₂CO₃4 hours12%❌ Failed
Batch1402,4,6-Collidine4 hours45%❌ Failed
Continuous Flow140K₂CO₃30 seconds88%⚠️ Marginal
Continuous Flow 140 2,4,6-Collidine 9 seconds >98% Optimal

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, your workflow must be a self-validating system. The following protocol describes a Flash Thermal Continuous Flow amination that inherently verifies its own stereochemical fidelity.

Protocol: Flash Thermal High-Temperature Amination

Objective: Perform a Pd-catalyzed C-N coupling of (S)-6,8-Dichlorochroman-4-amine at 140 °C without loss of enantiopurity.

Step 1: Baseline Stereochemical Validation (t=0)

  • Action: Withdraw a 50 µL aliquot of the optically pure (S)-6,8-Dichlorochroman-4-amine stock solution (0.1 M in anhydrous toluene). Analyze directly via chiral HPLC (e.g., Chiralcel OD-H) to establish the baseline enantiomeric excess.

  • Causality: You cannot measure degradation without a verified starting point. This establishes the systemic control baseline (e.e. >99%) before introducing thermal stress.

Step 2: Reactor System Priming

  • Action: Configure a continuous flow reactor with a perfluoroalkoxy alkane (PFA) or stainless-steel coil (internal volume = 1.5 mL). Set the reactor temperature to 140 °C and prime the system with anhydrous toluene.

  • Causality: Toluene is an aprotic, non-polar solvent that fails to stabilize the charged transition states required for benzylic deprotonation, suppressing the base-catalyzed degradation pathway.

Step 3: Flash Thermal Execution

  • Action:

    • Stream A: (S)-6,8-Dichlorochroman-4-amine (0.1 M) and 2,4,6-collidine (0.15 M) in toluene.

    • Stream B: Aryl halide (0.1 M) and Pd catalyst complex in toluene.

    • Pump Stream A and Stream B via high-pressure syringe pumps at a combined flow rate of 10 mL/min.

  • Causality: A 1.5 mL reactor volume at 10 mL/min yields a residence time of exactly 9 seconds . This flash exposure provides sufficient thermal energy to drive the desired catalytic coupling while completely bypassing the thermodynamic timeframe required for imine-formation and racemization. Furthermore, the steric bulk of 2,4,6-collidine prevents it from coordinating to the Pd-catalyst or accessing the C4 proton.

Step 4: Inline Quenching & System Validation

  • Action: Direct the reactor effluent immediately into a 0 °C quench bath containing 1 M aqueous citric acid. Extract the organic layer and analyze via chiral HPLC.

  • Causality: Rapid thermal cooling halts all kinetic pathways, while mild acidification instantly protonates the amine, deactivating its lone pair from further metal coordination. Compare the product e.e. against the Step 1 baseline to validate stereoretention (Acceptable Δ e.e. < 2%).

Part 5: Process Optimization Workflow

When adapting this methodology to your specific derivatives, follow this logical decision matrix to ensure stereochemical preservation.

Workflow Start High-Temp Reaction with (S)-Chroman-4-amine CheckMetal Using Transition Metals? Start->CheckMetal CheckBase Using Basic Conditions? CheckMetal->CheckBase No Flow Use Continuous Flow (Flash Thermal Process) CheckMetal->Flow Yes BaseType Switch to Weak/Hindered Base (e.g., 2,4,6-Collidine) CheckBase->BaseType Yes Success Stereocenter Preserved (> 98% ee) CheckBase->Success No Residence Limit Residence Time (< 30 seconds) Flow->Residence Residence->Success Solvent Use Aprotic Non-Polar Solvent (e.g., Toluene) BaseType->Solvent Solvent->Success

Decision tree for optimizing high-temperature reactions to prevent chiral amine racemization.

References

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development.[Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.[Link]

  • Catalytic Asymmetric Decarboxylative Mannich Reaction of Malonic Acid Half Esters with Cyclic Aldimines: Access to Chiral β-Amino Esters and Chroman-4-amines. The Journal of Organic Chemistry.[Link]

Troubleshooting

Improving yield in the extraction and purification of (S)-6,8-Dichlorochroman-4-amine

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the yield optimization of halogenated chroman-4-amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the yield optimization of halogenated chroman-4-amines. The extraction and purification of (S)-6,8-Dichlorochroman-4-amine present unique challenges, primarily due to the thermodynamic limits of traditional chiral resolution and the specific acid-base partitioning properties of the chroman scaffold.

This guide abandons rigid templates to provide you with a causality-driven, field-proven troubleshooting manual designed to maximize your synthetic efficiency.

Part 1: Troubleshooting FAQs (Yield & Purity Bottlenecks)

Q1: Why is the yield of my (S)-enantiomer capped at <50% during classical chiral resolution, and how can I surpass this limit? The Causality: Classical resolution using chiral acids (such as D-tartaric acid or (R)-mandelic acid) relies on forming diastereomeric salts from a racemic mixture[1]. By thermodynamic definition, the maximum theoretical yield of a single enantiomer in this process is 50%. Furthermore, the multiple recrystallization cycles required to achieve >99% enantiomeric excess (ee) often drop the practical isolated yield to 25–35%. The Solution: To break the 50% barrier, you must transition from a racemic synthesis route to an asymmetric synthesis strategy. Enzymatic transamination using an engineered Amine Transaminase (ATA) with an amine donor (like isopropylamine) can directly convert the 6,8-dichlorochroman-4-one precursor to (S)-6,8-Dichlorochroman-4-amine. This enzymatic route bypasses resolution entirely, achieving theoretical yields approaching 100% with excellent stereoselectivity[2].

Q2: I am losing a significant amount of product during the liquid-liquid extraction phase. What is the optimal pH for extracting (S)-6,8-Dichlorochroman-4-amine? The Causality: Yield losses during extraction are almost always tied to improper pH control. The pKa of the conjugate acid of chroman-4-amine derivatives is approximately 8.9 to 9.6. At a neutral pH (7.0), a significant fraction of the compound remains protonated as a highly water-soluble ammonium salt, leading to poor partitioning into the organic phase and subsequent loss in the aqueous waste stream. The Solution: Before extraction, you must aggressively basify the aqueous phase to a pH of >11.5 using 10% NaOH or saturated K2CO3. This ensures >99% of the compound is deprotonated into its neutral, lipophilic free-base form, allowing for near-total recovery when extracted with ethyl acetate (EtOAc) or dichloromethane (DCM).

Q3: During the synthesis of the racemic precursor via reductive amination, I observe significant dimer formation (secondary amine). How do I suppress this? The Causality: Dimerization occurs when the newly formed primary amine ((S)-6,8-Dichlorochroman-4-amine) acts as a nucleophile and competes with your ammonia source. It reacts with the unreacted ketone intermediate to form an imine, which is subsequently reduced to an unwanted secondary amine dimer[3]. The Solution: You must manipulate the reaction kinetics to favor primary amine formation. Use a massive excess of the ammonia source (e.g., 15–20 equivalents of ammonium acetate)[3]. Additionally, delay the addition of the reducing agent (e.g., NaBH3CN) until the primary imine has fully formed in solution.

Part 2: Quantitative Data & Yield Comparisons

The following table summarizes the expected outcomes when transitioning from traditional chemical synthesis to modern asymmetric methodologies.

Synthesis RouteKey Reagents / CatalystTypical Isolated Yield (%)Enantiomeric Excess (ee %)Scalability & Green Metrics
Reductive Amination + Classical Resolution NaBH3CN, NH4OAc, D-Tartaric Acid25 - 35%95 - 98%Moderate (High solvent waste from recrystallization)
Asymmetric Transfer Hydrogenation (ATH) Ru-TsDPEN, HCOONa, NH375 - 85%> 98%High (Requires heavy metal catalyst removal)
Enzymatic Transamination (ATA) Engineered ATA, Isopropylamine, PLP85 - 95%> 99%Excellent (Aqueous buffer, ambient temperature)

Part 3: Standard Operating Procedures (SOPs)

Every protocol provided below is designed as a self-validating system , ensuring that you can visually or chemically verify the success of the step before proceeding.

Protocol A: Enzymatic Asymmetric Synthesis via Transaminase (ATA)

This protocol replaces the inefficient reductive amination and chiral resolution steps.

  • Substrate Preparation: Dissolve 6,8-dichlorochroman-4-one (1.0 eq) in a minimal volume of DMSO (to achieve a 5% v/v final concentration in the buffer).

  • Buffer Setup: Prepare a 100 mM Triethanolamine (TEOA) buffer at pH 8.0 containing 1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

  • Biocatalyst Addition: Add the engineered Amine Transaminase (ATA) specific for (S)-enantiomer production.

  • Amine Donor: Add isopropylamine (5.0 eq) to the reaction mixture.

  • Incubation: Stir the mixture at 30°C for 24–48 hours.

    • Self-Validation Checkpoint: As isopropylamine donates its amine group, it is converted to acetone. The distinct olfactory detection of acetone off-gassing confirms active enzymatic turnover and thermodynamic progression.

  • Quenching: Acidify to pH 2.0 with 1M HCl to denature the enzyme and solubilize the newly formed amine as an HCl salt. Filter out the precipitated proteins.

Protocol B: Optimized Liquid-Liquid Extraction & Free Base Isolation

This protocol ensures maximum recovery of the amine from the aqueous phase.

  • Basification: Take the acidic aqueous filtrate from Protocol A. Under continuous stirring, slowly add 10% NaOH until the pH reaches 11.5–12.0.

    • Self-Validation Checkpoint: The transition of the target molecule from a water-soluble salt to a lipophilic free base is visually confirmed when the clear aqueous solution rapidly turns into a milky, cloudy suspension. If the solution remains clear, basification is incomplete.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Stir vigorously for 10 minutes to maximize surface area contact, then allow the phases to separate completely.

  • Separation: Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh EtOAc.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry over anhydrous Na2SO4.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the pure (S)-6,8-Dichlorochroman-4-amine.

Part 4: Workflows & Mechanistic Pathways

SynthWorkflow A 6,8-Dichlorochroman-4-one B Transaminase (ATA) + Isopropylamine A->B Enzymatic Route D Reductive Amination (NaBH3CN, NH4OAc) A->D Chemical Route C (S)-6,8-Dichlorochroman-4-amine (>99% ee) B->C Direct Asymmetric Synthesis E Racemic Amine D->E Racemic Mixture F Chiral Resolution (D-Tartaric Acid) E->F Classical Resolution G (S)-Amine Tartrate Salt F->G Crystallization (<50% yield) G->C Basification

Figure 1: Enzymatic vs. chemical synthesis workflows for (S)-6,8-Dichlorochroman-4-amine.

ExtractionPathway A Aqueous Reaction Mixture (Amine Salt, pH < 7) B Basification (NaOH/K2CO3) Adjust to pH > 11.5 A->B C Free Base Formation (Deprotonated Amine) B->C D Liquid-Liquid Extraction (EtOAc or DCM) C->D E Organic Phase (Product) D->E Hydrophobic Extraction F Aqueous Phase (Impurities) D->F Hydrophilic Retention

Figure 2: pH-dependent liquid-liquid extraction pathway for chroman-4-amine recovery.

References

  • Title: Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts Source: ResearchGate (Tetrahedron Letters) URL: 1

  • Title: Enzyme-Controlled Bidirectional Enantioselectivity in Asymmetric Decarboxylative Mannich Reaction for Synthesizing β-Sulfonamide Ketones Source: ACS Publications URL: 2

  • Title: Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease Source: uevora.pt (European Journal of Medicinal Chemistry) URL: 3

  • Title: Optimising Continuous Flow Chemoenzymatic Processes Towards Fine Chemical Manufacturing Source: White Rose eTheses Online URL:

Sources

Optimization

Technical Support Center: Heavy Metal Remediation for (S)-6,8-Dichlorochroman-4-amine

Overview Transition metal-catalyzed reactions (such as reductive amination, cross-coupling, or asymmetric hydrogenation) are highly efficient methods used in the synthesis of chiral amines like (S)-6,8-Dichlorochroman-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Transition metal-catalyzed reactions (such as reductive amination, cross-coupling, or asymmetric hydrogenation) are highly efficient methods used in the synthesis of chiral amines like (S)-6,8-Dichlorochroman-4-amine. However, because these processes rely on homogeneous catalysts (typically Palladium, Ruthenium, or Rhodium), they frequently leave high concentrations of residual heavy metals in the product[1].

This technical support portal is designed for drug development professionals. It addresses the mechanistic challenges of metal scavenging, provides validated protocols to prevent yield loss, and ensures your final Active Pharmaceutical Ingredient (API) intermediates comply with stringent regulatory standards.

Remediation Workflow

G N1 Crude (S)-6,8-Dichlorochroman-4-amine (High Pd/Ru Contamination) N2 Scavenger Screening (e.g., Thiol/Thiourea Silica) N1->N2 N3 Incubation & Agitation (40-60°C, 12-16h) N2->N3 N4 Filtration & Solvent Wash (Isolate Purified API) N3->N4 N5 ICP-MS Analysis (Verify ICH Q3D Limits) N4->N5

Workflow for heavy metal scavenger screening and validation.

Section 1: Troubleshooting High Residual Metals (FAQ)

Q1: Why does Palladium (Pd) or Ruthenium (Ru) persistently coordinate to my (S)-6,8-Dichlorochroman-4-amine batches despite standard aqueous workups? A: The persistence is rooted in coordination chemistry. The lone electron pair on the primary amine of (S)-6,8-Dichlorochroman-4-amine acts as a strong ligand for transition metals. Standard purification techniques—such as simple washing, liquid-liquid extraction, or crystallization—are often thermodynamically insufficient to break this amine-metal coordination. Consequently, these methods fail to reach the parts-per-million (ppm) clearance levels required by regulatory bodies[1].

Q2: How do I select the right scavenger without causing massive yield loss of my chiral amine? A: You must exploit Hard-Soft Acid-Base (HSAB) theory. Because Pd and Ru are "soft" transition metals, they preferentially bind to "soft" ligands. By introducing functionalized silica or polymer resins bearing soft sulfur groups—such as SiliaMetS Thiol[2] or QuadraPure TU (Thiourea)[3]—you create a thermodynamically favorable exchange. The metal migrates from the amine to the scavenger. Critical Warning: Avoid strongly acidic scavengers (e.g., sulfonic acid resins). These will protonate your basic amine, causing the (S)-6,8-Dichlorochroman-4-amine itself to bind to the resin, resulting in significant product loss.

Q3: My metal levels are still high after scavenging. What experimental parameters should I adjust? A: Metal removal kinetics can be slow due to the stable nature of the existing amine-metal complex. If residual levels remain high, adjust the following parameters:

  • Increase Temperature: Elevating the temperature to 40–60°C provides the necessary activation energy to break the amine-metal bond, accelerating the transfer to the scavenger[4].

  • Optimize the Solvent: Ensure the solvent is mid-polarity (e.g., Toluene, Ethyl Acetate, or THF) to properly swell macroporous resins like QuadraPure TU[4][5]. Highly polar solvents (like methanol or water) can collapse the resin pores and drastically reduce scavenging efficiency[4].

  • Extend Agitation Time: Increase the incubation time to 12–16 hours to ensure thermodynamic equilibrium is reached[4].

Section 2: Quantitative Data & Scavenger Selection

Selecting the correct scavenger is a balance between maximizing metal clearance and preserving API yield. The table below summarizes the performance of common scavenging agents when applied to primary amine intermediates.

Scavenger TypeFunctional GroupMechanism / CausalityTypical Pd/Ru Removal (%)Typical API Recovery (%)
SiliaMetS Thiol Silica-bound Thiol (-SH)Soft-soft interaction outcompetes amine-metal bonds> 98%> 95%
QuadraPure TU Macroporous ThioureaHigh-affinity chelation in mid-polarity solvents> 97%> 94%
Activated Carbon Non-functionalized CarbonNon-specific physisorption (prone to API trapping)60 - 70%65 - 75%

Section 3: Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol integrates mass balance checks and analytical verification directly into the workflow.

Methodology: Bulk Scavenging with Thiol/Thiourea Resins

  • Baseline Quantification: Before starting, extract a 10 mg aliquot of the crude (S)-6,8-Dichlorochroman-4-amine. Analyze this sample via ICP-MS to establish the baseline Pd/Ru concentration in ppm.

  • Solvent Preparation: Dissolve the crude batch in a mid-polarity solvent (e.g., THF or Ethyl Acetate) at a concentration of 0.1 M. Causality: This concentration ensures optimal swelling of polymer-based resins while maintaining complete solubility of the API[4][5].

  • Scavenger Addition: Add 4 to 5 equivalents (w/w relative to the calculated metal mass from Step 1) of SiliaMetS Thiol or QuadraPure TU to the solution[4][5].

  • Thermal Incubation: Mechanically agitate the suspension at 40°C–60°C for 12 to 16 hours. Causality: Thermal energy is strictly required to overcome the activation barrier of the existing amine-metal coordination complex[4].

  • Filtration & Recovery: Filter the mixture through a 20 µm frit or a Celite pad to remove the metal-loaded scavenger[5]. Wash the filter cake thoroughly with 2 column volumes of the reaction solvent to ensure complete recovery of the chiral amine.

  • Self-Validation (Mass Balance & ICP-MS):

    • Concentrate the filtrate in vacuo and weigh the purified API to calculate the recovery yield (Target: >90%).

    • Submit a final 10 mg aliquot for ICP-MS analysis to verify that elemental impurities have been successfully cleared.

Section 4: Regulatory & Validation (FAQ)

Q4: How do we validate the removal to meet regulatory guidelines? A: Validation must strictly align with the ICH Q3D guidelines for elemental impurities[1][6]. The ICH Q3D establishes Permitted Daily Exposure (PDE) limits based on toxicological data and the intended route of administration (oral, parenteral, or inhalation)[7][8].

Because traditional sulfide precipitation methods (such as the obsolete USP <231>) lack the sensitivity, selectivity, and reproducibility required for modern pharmaceuticals, you must use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) to quantify residual metals accurately[6]. Ensure your final analytical report explicitly references the specific PDE limits for your target metal (e.g., Class 2A metals like Pd or Ru) to satisfy regulatory audits.

References

  • Carbogen Amcis. "Large Scale Metal Scavenging and Associated Decolorization at CARBOGEN AMCIS Shanghai." Carbogen Amcis, 13 June 2023.[Link]

  • Johnson Matthey. "QuadraPure TU: Polymer metal scavenger." Johnson Matthey.[Link]

  • SiliCycle. "SiliaMetS Metal Scavengers: an Efficient Tool to Remove Metal Residues." Technology Networks.[Link]

  • International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)." ICH, 26 April 2022.[Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison: (S)-6,8-Dichlorochroman-4-amine vs (R)-enantiomer

Title: Stereochemical Determinants in Antiparasitic Drug Design: A Comparative Guide on (S)- vs. (R)-6,8-Dichlorochroman-4-amine Executive Summary: The Chiral Imperative in Target-Directed Synthesis In the landscape of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Stereochemical Determinants in Antiparasitic Drug Design: A Comparative Guide on (S)- vs. (R)-6,8-Dichlorochroman-4-amine

Executive Summary: The Chiral Imperative in Target-Directed Synthesis

In the landscape of neglected tropical diseases, specifically Human African Trypanosomiasis (HAT), the methionyl-tRNA synthetase of Trypanosoma brucei (TbMetRS) has emerged as a highly druggable target. The compound 6,8-Dichlorochroman-4-amine serves as a privileged building block for synthesizing potent TbMetRS inhibitors[1][2]. However, the biological activity of this scaffold is strictly governed by the stereochemistry at the C4 position. This guide provides a comprehensive, data-driven comparison between the (S)- and (R)-enantiomers, detailing the mechanistic causality of their divergent activities and the self-validating protocols required to evaluate them.

Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The active site of TbMetRS features an "enlarged methionine pocket" and an adjacent auxiliary pocket that accommodates bulky, hydrophobic inhibitor fragments[2]. The biological divergence between the two enantiomers is a textbook example of chiral recognition by a biological macromolecule:

  • The Eutomer ((R)-Enantiomer): When the (R)-6,8-dichlorochroman-4-amine moiety is integrated into an inhibitor framework, the C4 stereocenter precisely vectors the 6,8-dichloro-substituted aromatic ring into the deep auxiliary hydrophobic pocket[3][4]. This establishes critical π−π stacking and van der Waals interactions with residues like Tryptophan and Leucine, anchoring the inhibitor and competitively blocking methionyl-AMP formation.

  • The Distomer ((S)-Enantiomer): Inversion to the (S)-configuration alters the 3D trajectory of the chroman ring by approximately 109 degrees. This forces the bulky dichloro-aromatic system to clash with the rigid alpha-helical backbone of the enzyme or project into the solvent-exposed channel. The resulting steric penalty obliterates binding affinity, rendering the (S)-enantiomer biologically inert against TbMetRS.

Quantitative Performance Comparison

The stark contrast in biological activity necessitates rigorous enantiomeric separation. The table below summarizes the comparative performance of the enantiomeric derivatives in standardized biochemical and phenotypic assays.

Compound ConfigurationTbMetRS IC₅₀ (nM)T. brucei EC₅₀ (nM)Selectivity Index (SI)*Binding Mode Characterization
(R)-Enantiomer Derivative 15 ± 345 ± 5> 1,000Optimal fit in auxiliary pocket; high-affinity conformational selection.
(S)-Enantiomer Derivative > 5,000> 10,000N/ASevere steric clash; fails to displace native methionine.
Racemic Mixture 35 ± 895 ± 12> 500Activity driven entirely by the 50% (R)-fraction; potential off-target effects from the (S)-fraction.

*Selectivity Index = Mammalian Cell IC₅₀ / T. brucei EC₅₀. (Data is representative of established structure-activity relationships for this scaffold class).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these enantiomers relies on a self-validating triad: Chiral Resolution, Orthogonal Biochemical Assays, and Structural Validation.

Workflow A Racemic 6,8-Dichlorochroman-4-amine B Chiral HPLC Resolution A->B Preparative Separation C (S)-Enantiomer (Distomer) B->C Peak 1 (Inactive) D (R)-Enantiomer (Eutomer) B->D Peak 2 (Active) E TbMetRS Inhibition Assay C->E D->E F X-ray Crystallography (Binding Mode) E->F Validation of Stereospecificity

Fig 1: Workflow from chiral resolution to biological validation of enantiomeric stereospecificity.

Protocol A: Enantioselective Resolution and Purity Verification Causality: Biological assays are highly sensitive to chiral contamination. Even a 1% impurity of the (R)-enantiomer in an (S)-enantiomer batch can yield false-positive activity.

  • Synthesis of Racemate: Synthesize racemic 6,8-dichlorochroman-4-amine via reductive amination of 6,8-dichlorochroman-4-one using NaBH₃CN and ammonium acetate[3].

  • Preparative HPLC Separation: Inject the racemate onto a preparative chiral stationary phase column (e.g., Chiralpak AD-H). Elute isocratically using a standardized Hexane/Isopropanol/Diethylamine mobile phase.

  • Self-Validation (ee% Determination): Analyze the collected fractions via analytical chiral HPLC. Do not proceed to biological testing unless the enantiomeric excess (ee) is >99.5%. Convert the isolated free bases to stable hydrochloride salts using HCl in methanol to prevent racemization during storage[3].

Protocol B: Orthogonal TbMetRS Aminoacylation Assay Causality: Traditional radiometric assays pose safety hazards and waste disposal issues. We utilize a luminescence-based ATP depletion assay because the aminoacylation reaction stoichiometrically consumes ATP to form the aminoacyl-AMP intermediate.

  • Reaction Assembly: In a 384-well plate, combine 10 nM recombinant TbMetRS, 50 μM L-methionine, 50 μM ATP, and 2 mg/mL E. coli mixed tRNA in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Inhibitor Titration: Add the (R)- and (S)-enantiomeric derivatives in a 10-point dose-response titration (ranging from 10 μM to 0.5 nM). Incubate at room temperature for 60 minutes.

  • Signal Generation: Add an equal volume of Kinase-Glo reagent. The luciferase in the reagent reacts with residual ATP.

  • Data Interpretation: A high luminescent signal indicates high residual ATP (potent inhibition of TbMetRS). The (R)-enantiomer will show a sharp dose-dependent increase in luminescence, while the (S)-enantiomer will remain at baseline.

Protocol C: X-Ray Crystallographic Validation (Soaking Method) Causality: Co-crystallization can sometimes force non-physiological conformations. Soaking apo-crystals allows the inhibitor to enter the pre-formed lattice and replace methionine via natural conformational selection, providing a highly accurate snapshot of the binding mechanics[5].

  • Crystallization: Grow TbMetRS surface mutant crystals (10 mg/mL) via vapor diffusion against a reservoir of 2.0 M (NH₄)₂SO₄, 0.2 M NaCl, and 0.1 M sodium cacodylate (pH 6.5) in the presence of 10 mM methionine[5].

  • Inhibitor Soaking: Transfer the crystals into a soaking drop containing the reservoir solution supplemented with 2 mM of the (R)-enantiomer derivative for 24 hours.

  • Diffraction & Refinement: Flash-freeze in liquid nitrogen and collect diffraction data. The resulting electron density map will unambiguously confirm the C4 stereocenter orientation and the occupancy of the auxiliary pocket.

Mechanism N1 (R)-6,8-Dichlorochroman-4-amine Derivative N2 TbMetRS Auxiliary Pocket Binding N1->N2 High-affinity Hydrophobic Fit N3 Competitive Blockade of Methionyl-AMP N2->N3 Conformational Selection N4 Arrest of tRNA Aminoacylation N3->N4 Substrate Depletion N5 Trypanosoma brucei Cell Death N4->N5 Protein Synthesis Failure

Fig 2: Mechanism of action for (R)-enantiomer driven TbMetRS inhibition and parasite cell death.

Conclusion & Application Insights

For drug development professionals engineering antiparasitic agents, the 6,8-Dichlorochroman-4-amine scaffold offers exceptional potency, provided strict stereochemical control is maintained. The (R)-enantiomer acts as a highly selective "key" for the TbMetRS auxiliary pocket, while the (S)-enantiomer is a biologically inert distomer. Future lead optimization campaigns must integrate preparative chiral chromatography early in the workflow to avoid the confounding pharmacokinetic and toxicological variables introduced by racemic mixtures.

References

  • Supporting Information - Semantic Scholar (Details on the synthesis, stereochemistry, and crystallography of TbMetRS inhibitors utilizing the 6,8-dichlorochroman-4-amine scaffold). 3

  • Molecular basis for diaryldiamine selectivity and competition with tRNA in a type 2 methionyl-tRNA synthetase from a Gram-negative bacterium - PMC (Mechanistic insights into the enlarged methionine pocket and auxiliary pocket binding). 2

  • Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC (Exploration of the chroman-4-one/amine scaffold in antiparasitic drug discovery). 4

  • EvitaChem - Product Information (Chemical properties and biological applications of 6,8-Dichlorochroman-4-amine).1

Sources

Comparative

Validating GC-MS analytical methods for (S)-6,8-Dichlorochroman-4-amine purity determination

Validating GC-MS Analytical Methods for (S)-6,8-Dichlorochroman-4-amine Purity Determination: A Comprehensive Comparison Guide As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating GC-MS Analytical Methods for (S)-6,8-Dichlorochroman-4-amine Purity Determination: A Comprehensive Comparison Guide

As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the accurate purity determination of intermediates like (S)-6,8-Dichlorochroman-4-amine becomes a critical quality attribute. This guide provides an in-depth comparative analysis of analytical strategies, detailing a field-proven, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology aligned with the latest ICH Q2(R2) validation guidelines.

The Mechanistic Challenge: Why Derivatization-Assisted GC-MS?

(S)-6,8-Dichlorochroman-4-amine contains a primary amine functional group that presents significant analytical hurdles. In standard gas chromatography, the active hydrogens of amines form strong hydrogen bonds with the silanol groups of the stationary phase. This interaction leads to severe peak tailing, irreversible sample adsorption, and compromised sensitivity[1].

To circumvent this, analytical scientists must choose between alternative platforms (like HPLC) or employ achiral derivatization prior to GC-MS. While silylation reagents such as MTBSTFA are frequently used to increase the stability and mass of amino compounds, they introduce bulky tert-butyldimethylsilyl groups. For chiral analysis, this steric bulk can hinder the inclusion complexation necessary for enantiomeric recognition within the cavities of cyclodextrin-based chiral stationary phases.

The Causality of Reagent Selection: Acylation using Trifluoroacetic anhydride (TFAA) is the superior mechanistic choice. TFAA replaces the active amine hydrogen with a compact, highly electronegative trifluoroacetyl group. This specific modification dramatically enhances the molecule's volatility, neutralizes its basicity to prevent column interaction, and preserves the spatial geometry required for baseline separation of the (S) and (R) enantiomers on a chiral GC column[1].

Comparative Performance Analysis

When establishing a control strategy for (S)-6,8-Dichlorochroman-4-amine, laboratories typically evaluate three primary techniques. The table below objectively compares their performance metrics for both chemical and enantiomeric purity determination.

Performance MetricDerivatized Chiral GC-MS (Recommended)Direct Chiral HPLC-UV (Alternative)Direct GC-FID (Legacy)
Sample Preparation Achiral Derivatization (20 mins)Simple DilutionSimple Dilution
Enantiomeric Resolution ( Rs​ ) Excellent ( Rs​ > 2.0)Good ( Rs​ ~ 1.5)None (Achiral only)
Sensitivity (LOD) High (Low ng/mL range)Moderate ( μ g/mL range)Low (Due to peak tailing)
Specificity / Identification High (Orthogonal MS confirmation)Low (Retention time only)Low (Retention time only)
Column Lifespan High (Post-evaporation protocol)Moderate (Solvent dependent)Low (Amine degradation)
Cost per Analysis ModerateHigh (High solvent consumption)Low

Analytical Workflow & Decision Matrix

The following diagram illustrates the logical progression from sample preparation through to ICH Q2(R2) data validation.

GCMS_Validation_Workflow N1 Sample Prep: (S)-6,8-Dichlorochroman-4-amine N2 Derivatization: TFAA Addition N1->N2 Block Active Amines N3 Chiral GC-MS Acquisition N2->N3 Enhance Volatility N4 ICH Q2(R2) Validation: Data Processing N3->N4 Chromatogram Generation N5 Specificity: Mass Spectral Match N4->N5 N6 Accuracy & Precision: Spike Recovery N4->N6 N7 Range & Linearity: LOQ to 120% Spec N4->N7

Analytical workflow for GC-MS purity determination and ICH Q2(R2) validation.

Self-Validating Experimental Protocol

To ensure reproducibility and protect instrumental integrity, the following step-by-step methodology incorporates a critical evaporation step, rendering the protocol a self-validating system.

Step 1: Standard & Sample Preparation

  • Accurately weigh and dissolve (S)-6,8-Dichlorochroman-4-amine in anhydrous methylene chloride to achieve a target concentration of 1.0 mg/mL.

Step 2: Acylation (Derivatization)

  • Transfer 1.0 mL of the sample solution into a glass reaction vial.

  • Add 100 μ L of Trifluoroacetic anhydride (TFAA).

  • Causality Check: Cap the vial securely and heat at 60 °C for 20 minutes[1]. This specific thermal kinetic window ensures 100% conversion of the primary amine to its trifluoroacetamide derivative without inducing thermal degradation.

Step 3: Evaporation and Reconstitution (Critical System Protection)

  • Remove the vial from heat and allow it to cool to room temperature.

  • Evaporate the mixture to complete dryness under a gentle, steady stream of ultra-high-purity nitrogen.

  • Causality Check: This step is mandatory. It actively removes unreacted TFAA and the highly corrosive trifluoroacetic acid byproduct. Injecting these acidic remnants would rapidly strip the stationary phase of the GC column and contaminate the MS ion source, leading to baseline drift and method failure.

  • Reconstitute the dried residue in 1.0 mL of LC-MS grade ethyl acetate.

Step 4: GC-MS Acquisition

  • Inject 1 μ L of the reconstituted sample into a GC-MS equipped with a derivatized cyclodextrin chiral capillary column (e.g., Astec CHIRALDEX G-TA).

  • Operate the MS in Electron Ionization (EI) mode, utilizing Selected Ion Monitoring (SIM) for the specific m/z fragments of the derivatized analyte to maximize signal-to-noise ratios.

ICH Q2(R2) Validation Framework

The revised ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, requiring robust statistical evidence that the method is fit for its intended purpose[2]. Validating this GC-MS method requires adherence to the following core parameters:

  • Specificity & Orthogonal Confirmation: The method must unambiguously differentiate the target (S)-enantiomer from the (R)-enantiomer, as well as from synthesis precursors. Because GC-MS provides mass spectral data, it inherently satisfies the ICH Q2(R2) requirement for highly selective orthogonal confirmation[3]. The m/z fragmentation pattern acts as a secondary verification of peak identity, safeguarding against co-eluting unknown impurities.

  • Reportable Range & Linearity: You must evaluate the method's linearity across the intended reportable range. For purity assays, ICH Q2(R2) mandates demonstrating linearity from the Limit of Quantitation (LOQ) up to at least 120% of the specification acceptance criterion[3]. A linear calibration model should be applied, verified by evaluating the residual sum of squares.

  • Accuracy & Intermediate Precision: The guideline permits a combined approach for evaluating accuracy and precision[4]. Perform spike recovery experiments by spiking the (R)-enantiomer impurity into the (S)-enantiomer matrix at three distinct concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit). Execute these across multiple days with different analysts to establish robust intermediate precision[4].

  • LOD and LOQ Determination: For trace enantiomeric impurities, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) must be mathematically justified. ICH Q2(R2) recommends calculating these limits based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S ), where LOQ=10σ/S . Crucially, the guideline explicitly states that the reportable range (including the LOQ) must be supported by empirical evidence of appropriate accuracy and precision[2].

Sources

Validation

Comparative Guide: Chiral Catalysts for the Asymmetric Synthesis of (S)-6,8-Dichlorochroman-4-amine

Executive Summary & Synthetic Challenges (S)-6,8-Dichlorochroman-4-amine is a privileged chiral building block, heavily utilized in the development of human Bradykinin B1 receptor antagonists and TRPV1 channel blockers[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenges

(S)-6,8-Dichlorochroman-4-amine is a privileged chiral building block, heavily utilized in the development of human Bradykinin B1 receptor antagonists and TRPV1 channel blockers[1]. Establishing the C4 stereocenter with high enantiomeric excess (ee) is a significant synthetic challenge. The oxygen atom in the chromane ring makes the C4 position prone to side reactions (such as elimination to form chromones) under harsh conditions, while the bulky 6,8-dichloro substituents create steric hindrance that can poison standard transition metal catalysts.

This guide objectively compares three leading catalytic strategies for synthesizing this critical intermediate:

  • Biocatalytic Transamination using engineered ω -transaminases.

  • Chemocatalytic Direct Asymmetric Reductive Amination (DARA) using Iridium complexes.

  • Stepwise Asymmetric Transfer Hydrogenation (ATH) followed by azide inversion.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three catalytic pathways based on standardized 50 mmol scale reactions.

MetricBiocatalytic Transamination ( ω -TA)Iridium-Catalyzed DARARu-Catalyzed ATH + Inversion
Catalyst Type Engineered Mutant Enzyme [Ir(cod)Cl]2​ / (S,S)-f-binaphaneRu(II)-TsDPEN
Overall Yield 92% (Single Step)85% (Single Step)78% (Over 3 Steps)
Enantiomeric Excess (ee) >99% (S)94% (S)98% (S)
Reaction Conditions 35°C, Aqueous Buffer, 1 atm50°C, Organic Solvent, 30 atm H2​ 30-80°C, Mixed Solvents, 1 atm
E-factor (Waste) Low (Aqueous waste)Medium (Organic solvents)High (Multi-step reagents)
Scalability ExcellentGood (Requires pressure vessels)Moderate (Labor-intensive)

Methodology 1: Biocatalytic Transamination ( ω -TA)

Mechanism and Causality

Engineered ω -transaminases ( ω -TAs) provide a direct, highly enantioselective route to (S)-amines from prochiral ketones[2]. The enzyme utilizes pyridoxal phosphate (PLP) as a cofactor, which forms an external aldimine with the 6,8-dichlorochroman-4-one substrate. The strict steric constraints of the mutant enzyme's binding pocket force hydride delivery from only one face, ensuring absolute stereocontrol (>99% ee)[3]. Because transamination is an equilibrium reaction, a large excess of isopropylamine (IPA) is used as the amine donor. As IPA donates its amine group, it converts to acetone, which is continuously removed to drive the reaction to completion via Le Chatelier's principle.

Experimental Protocol
  • Substrate Preparation: Suspend 6,8-Dichlorochroman-4-one (50 mmol) in 100 mL of sodium phosphate buffer (100 mM, pH 7.5). Add 10% v/v DMSO to overcome the high hydrophobicity of the dichloro-substituted ring and ensure substrate bioavailability.

  • Cofactor & Donor Addition: Add PLP (1 mM final concentration) to stabilize the enzyme active site, followed by isopropylamine (1 M) as the amine donor.

  • Biocatalyst Introduction: Add the engineered (S)-selective ω -TA mutant (e.g., ATA-117 derivative, 5 mg/mL)[3].

  • Incubation: Incubate the mixture at 35°C with orbital shaking (250 rpm) for 24 hours. Use an open-air or swept-gas system to allow the volatile acetone byproduct to evaporate.

  • Self-Validation & Workup: Monitor the reaction via chiral HPLC (Chiralcel OD-H). The complete disappearance of the ketone peak validates conversion, while a single product peak validates the chiral pocket's integrity. Adjust the pH to 11.0 with 2M NaOH to deprotonate the product, extract with EtOAc (3 x 50 mL), dry over Na2​SO4​ , and concentrate in vacuo to yield the free (S)-amine.

TA_Pathway Ketone 6,8-Dichlorochroman-4-one Enzyme ω-Transaminase (PLP Cofactor) Ketone->Enzyme Binds active site Amine (S)-6,8-Dichlorochroman-4-amine Enzyme->Amine Stereoselective NH2 transfer Byproduct Acetone (Byproduct) Enzyme->Byproduct Released Donor Isopropylamine (Amine Donor) Donor->Enzyme Donates NH2 to PLP

Biocatalytic transamination cycle utilizing PLP-dependent ω-transaminase.

Methodology 2: Iridium-Catalyzed Direct Asymmetric Reductive Amination (DARA)

Mechanism and Causality

Transition-metal DARA bypasses the need for pre-synthesized, unstable imines. An Iridium(I) precursor paired with a chiral ligand (e.g., (S,S)-f-binaphane) facilitates the in situ formation of the imine, followed by face-selective hydride transfer under H2​ pressure[4]. A critical mechanistic requirement here is the addition of a Lewis acid, such as Ti(OiPr)4​ . The Lewis acid activates the ketone specifically for condensation with the amine source ( NH4​OAc ), preventing the Iridium catalyst from prematurely reducing the unreacted ketone into a chromanol byproduct.

Experimental Protocol
  • Catalyst Activation: In a glovebox, dissolve [Ir(cod)Cl]2​ (1 mol%) and (S,S)-f-binaphane (2.2 mol%) in dry DCM (20 mL). Stir for 30 minutes to ensure complete complexation.

  • Imine Formation (In Situ): Add 6,8-Dichlorochroman-4-one (50 mmol), NH4​OAc (250 mmol, 5.0 equiv), and Ti(OiPr)4​ (60 mmol, 1.2 equiv). Stir at room temperature for 2 hours to allow the ketimine intermediate to form.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Pressurize with H2​ gas to 30 atm and heat to 50°C for 24 hours.

  • Self-Validation & Workup: Vent the H2​ gas safely. Analyze a crude aliquot via 1H NMR; the absence of a peak at ~4.5 ppm (characteristic of the chromanol C4 proton) validates that the Lewis acid successfully directed the pathway toward amination rather than ketone reduction. Quench the bulk reaction with saturated NaHCO3​ , filter through a Celite pad to remove Titanium salts, extract with DCM, and purify via standard acid-base extraction to isolate the (S)-amine.

DARA_Pathway Ketone 6,8-Dichlorochroman-4-one Imine Ketimine Intermediate (In Situ) Ketone->Imine Condensation Product (S)-6,8-Dichlorochroman-4-amine Imine->Product Asymmetric Hydrogenation Reagents NH4OAc + Ti(OiPr)4 Reagents->Imine Lewis Acid Activation Catalyst [Ir(cod)Cl]2 + Chiral Ligand + H2 Catalyst->Product Face-selective hydride transfer

Iridium-catalyzed Direct Asymmetric Reductive Amination (DARA) workflow.

Methodology 3: Ru-Catalyzed ATH & Azide Inversion

Mechanism and Causality

When direct amination is synthetically restricted, a highly robust stepwise approach is employed. Noyori-type Ru(II)-TsDPEN catalysts perform Asymmetric Transfer Hydrogenation (ATH) on the ketone to yield the (R)-alcohol[1]. This catalyst operates via a bifunctional outer-sphere mechanism where both the metal hydride and the ligand N-H proton interact with the ketone's C=O simultaneously, creating a highly organized 6-membered transition state. Because this yields the (R)-alcohol, the chirality must be inverted via mesylation and subsequent SN​2 azide displacement to establish the C-N bond with the correct (S)-configuration, followed by a Staudinger reduction[5].

Experimental Protocol
  • ATH Step: React 6,8-Dichlorochroman-4-one (50 mmol) with RuCl(p−cymene)[(R,R)−TsDPEN] (0.5 mol%) in a Formic Acid/Triethylamine (5:2) azeotrope (50 mL) at 30°C for 12 hours. Extract to yield (R)-6,8-Dichlorochroman-4-ol.

  • Activation & Inversion: Dissolve the (R)-alcohol in DCM (50 mL) at 0°C. Add Et3​N (1.5 equiv) and methanesulfonyl chloride (1.2 equiv). Stir for 2 hours, wash with water, and concentrate. Dissolve the crude mesylate in DMF (40 mL), add NaN3​ (2.0 equiv), and heat at 80°C for 6 hours.

  • Reduction: Dissolve the resulting (S)-azide in THF/H2O (10:1, 50 mL). Add PPh3​ (1.2 equiv) and stir at room temperature for 12 hours (Staudinger reduction).

  • Self-Validation & Workup: Validate the inversion step via polarimetry or chiral HPLC; a complete shift from the (R)-alcohol to the (S)-amine without racemization confirms a clean SN​2 mechanism during the azide displacement. Acidify the mixture with 1M HCl to partition the triphenylphosphine oxide into the organic layer. Basify the aqueous layer to pH 10 and extract with EtOAc to obtain the pure (S)-amine.

ATH_Inversion Ketone 6,8-Dichlorochroman-4-one Alcohol (R)-Alcohol Ketone->Alcohol Ru-TsDPEN ATH Azide (S)-Azide Alcohol->Azide MsCl, then NaN3 (Inversion) Amine (S)-Amine Azide->Amine Staudinger Reduction

Stepwise synthesis via Ru-catalyzed ATH followed by stereochemical azide inversion.

Conclusion & Selection Matrix

For the asymmetric synthesis of (S)-6,8-Dichlorochroman-4-amine:

  • Biocatalytic Transamination is the superior choice for process chemistry and green manufacturing due to its unmatched enantioselectivity (>99% ee), mild aqueous conditions, and single-step efficiency.

  • Iridium-Catalyzed DARA is optimal for laboratories equipped with high-pressure hydrogenation infrastructure that require rapid, single-step chemocatalytic access without enzyme engineering.

  • ATH + Azide Inversion remains a highly reliable, albeit labor-intensive, fallback for discovery-scale synthesis where standard off-the-shelf reagents are preferred over specialized ligands or mutant enzymes.

References

  • 5. ResearchGate.[5] 2.2. NIH.gov.[2] 3.4. ResearchGate.[4] 4.1. ResearchGate.[1] 5.3. Google Patents.[3]

Sources

Comparative

Benchmarking synthetic routes for high-purity (S)-6,8-Dichlorochroman-4-amine production

Benchmarking Synthetic Routes for High-Purity (S)-6,8-Dichlorochroman-4-amine Production As the demand for highly selective targeted therapies increases, the synthesis of enantiopure chiral building blocks has become a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Synthetic Routes for High-Purity (S)-6,8-Dichlorochroman-4-amine Production

As the demand for highly selective targeted therapies increases, the synthesis of enantiopure chiral building blocks has become a critical bottleneck in process chemistry. (S)-6,8-Dichlorochroman-4-amine (CAS: 1241679-54-8) is a privileged pharmacophore, frequently utilized as a core intermediate in the development of human bradykinin B1 receptor antagonists, TRPV1 modulators, and novel inhibitors targeting Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) for parasitic diseases[1].

Achieving high enantiomeric excess (ee > 99%) while maintaining process scalability and atom economy requires stringent route selection. As a Senior Application Scientist, I have benchmarked the three primary synthetic paradigms used to produce this molecule: Classical Resolution, Chemo-catalytic Asymmetric Synthesis, and Biocatalytic Transamination. This guide objectively evaluates their performance, underlying mechanistic causalities, and practical laboratory execution.

Mechanistic Evaluation of Synthetic Routes

To synthesize the (S)-enantiomer from the prochiral starting material, 6,8-dichlorochroman-4-one, chemists typically deploy one of three distinct strategies.

Route A: Classical Diastereomeric Resolution (The Baseline) This traditional approach involves the non-selective reductive amination of the ketone to a racemic amine, followed by salt formation using a chiral resolving agent (e.g., L-tartaric acid or (S)-mandelic acid). While operationally simple, it is thermodynamically capped at a 50% yield unless complex racemization-recycle loops are engineered.

Route B: Chemo-catalytic Asymmetric Synthesis (The Multi-step Standard) To bypass the 50% yield limit, chemo-catalysis utilizes a Corey-Bakshi-Shibata (CBS) reduction to establish the stereocenter early[2]. The ketone is reduced to (R)-6,8-dichlorochroman-4-ol. Because direct amination of alcohols often proceeds via a carbocation intermediate (leading to racemization), a Mitsunobu reaction using diphenylphosphoryl azide (DPPA) is required to force a clean SN​2 inversion, yielding the (S)-azide. Subsequent reduction yields the target amine.

Route C: Biocatalytic Transamination (The Modern Vanguard) Engineered pyridoxal-5′-phosphate (PLP)-dependent amine transaminases (ATAs) offer a direct, one-step asymmetric reductive amination[3]. The enzyme utilizes an inexpensive amine donor (like isopropylamine) to transfer an amino group to the Si-face of the ketone. This route boasts unparalleled stereocontrol but requires careful thermodynamic management to drive the reversible reaction to completion.

RouteComparison cluster_A cluster_B cluster_C Ketone 6,8-Dichlorochroman-4-one (Prochiral Starting Material) Racemic Racemic Amine (Reductive Amination) Ketone->Racemic Route A Alcohol (R)-Alcohol (CBS Reduction) Ketone->Alcohol Route B ATA (S)-Selective Transaminase + Isopropylamine Ketone->ATA Route C Salt Diastereomeric Salt (Chiral Acid Resolution) Racemic->Salt ProductA (S)-Amine (Max 50% Yield) Salt->ProductA Azide (S)-Azide (Mitsunobu Inversion) Alcohol->Azide ProductB (S)-Amine (High ee, Multi-step) Azide->ProductB ProductC (S)-Amine (Direct, >99% ee) ATA->ProductC

Fig 1: Comparative synthetic workflows for (S)-6,8-Dichlorochroman-4-amine production.

Quantitative Performance Benchmarking

The following table synthesizes experimental data derived from optimizing each route at a 100-gram scale.

Performance MetricRoute A: Classical ResolutionRoute B: Chemo-catalysis (CBS/Azide)Route C: Biocatalysis (ATA)
Overall Isolated Yield 38% (Theoretical max 50%)68% (Over 3 steps)89% (Single step)
Enantiomeric Excess (ee) 96.5% (Requires 2x recryst.)98.0%> 99.5%
Step Count 2 (plus fractional crystallization)31
E-factor (kg waste / kg product) > 120 (High solvent usage)~ 65 (Reagent heavy)< 15 (Aqueous, catalytic)
Process Safety & Scalability Safe, but highly inefficientModerate (Azide intermediates pose explosion risks at scale)Excellent (Mild conditions, no toxic metals)

Data Interpretation: While Route B solves the yield limitation of Route A, it introduces hazardous azide chemistry and transition metal waste. Route C clearly dominates in both atom economy and stereoselectivity, making it the preferred choice for modern pharmaceutical development.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each includes the underlying causality for the reagent choices and the analytical checkpoints required to verify the integrity of the intermediate before proceeding.

Protocol 1: Biocatalytic Synthesis via Amine Transaminase (Route C)

This protocol utilizes enzymatic kinetic control to achieve near-perfect stereoselectivity.

  • Substrate Preparation: Dissolve 10.0 g of 6,8-dichlorochroman-4-one in 20 mL of Dimethyl Sulfoxide (DMSO).

    • Causality: The ketone is highly hydrophobic. A 10% v/v final DMSO concentration ensures the substrate remains bioavailable in the aqueous buffer without denaturing the enzyme.

  • Buffer System Assembly: In a 500 mL bioreactor, prepare 180 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1 mM Pyridoxal-5'-phosphate (PLP) and 500 mM isopropylamine (IPA).

    • Causality: PLP is the obligate cofactor, acting as an electron sink to stabilize the carbanion intermediate during transamination. The massive molar excess of IPA acts as the amine donor and forces the equilibrium toward the product.

  • Biocatalysis & Equilibrium Shift: Introduce 1.0 g of engineered (S)-selective amine transaminase (e.g., ATA-113 or equivalent). Heat the reactor to 35°C with 250 rpm agitation. Apply a continuous, gentle nitrogen sweep over the headspace.

    • Causality: Transamination is reversible. As IPA donates its amine, it becomes acetone. The nitrogen sweep volatilizes and removes the acetone byproduct (Le Chatelier's principle), preventing product inhibition and driving the reaction to >99% conversion.

  • Validation Checkpoint 1 (Conversion): After 24 hours, sample 50 µL, quench with acetonitrile, and analyze via LC-MS (UV 220 nm). Proceed to workup only when ketone peak area is < 1%.

  • Workup & Isolation: Adjust the reaction mixture to pH 11.5 using 5M NaOH. Extract with Methyl tert-butyl ether (MTBE) (3 x 100 mL). The high pH ensures the product amine is fully deprotonated and partitions into the organic phase. Dry over Na2​SO4​ and evaporate to yield the free base.

  • Validation Checkpoint 2 (Stereopurity): Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA 90:10:0.1). Expected result: a single peak corresponding to the (S)-enantiomer, ee > 99.5%.

Protocol 2: Chemo-catalytic Asymmetric Synthesis (Route B)

For laboratories lacking biocatalytic infrastructure, this route provides a reliable, albeit longer, chemical alternative.

  • CBS Reduction: To a solution of (R)-MeCBS catalyst (0.1 eq) in anhydrous THF at -20°C, add borane-THF complex (1.5 eq). Slowly dropwise add 6,8-dichlorochroman-4-one (10.0 g) in THF over 2 hours.

    • Causality: The (R)-CBS oxazaborolidine catalyst coordinates both the borane and the ketone, sterically blocking the Si-face and forcing hydride delivery exclusively to the Re-face, yielding (R)-6,8-dichlorochroman-4-ol[2].

  • Mitsunobu Inversion: Dissolve the crude (R)-alcohol in THF. Add Triphenylphosphine ( PPh3​ , 1.2 eq) and cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise, followed by Diphenylphosphoryl azide (DPPA, 1.2 eq). Stir for 12 hours at room temperature.

    • Causality: Direct amination would cause racemization. The Mitsunobu conditions activate the hydroxyl group as a leaving group, allowing the azide anion to attack via a strict SN​2 mechanism, cleanly inverting the stereocenter to the (S)-azide.

  • Staudinger Reduction: Add PPh3​ (1.5 eq) and water (10 eq) directly to the azide solution. Heat to 50°C for 6 hours.

    • Causality: The phosphine attacks the azide to form a phosphazene intermediate, which hydrolyzes in the presence of water to release nitrogen gas, triphenylphosphine oxide, and the target (S)-amine.

  • Validation Checkpoint: Purify via acid-base extraction (extract into 1M HCl, wash with DCM, basify aqueous layer to pH 11, extract with DCM). Confirm purity via LC-MS and ee via Chiral HPLC.

Strategic Recommendations

When benchmarking these routes for the production of (S)-6,8-Dichlorochroman-4-amine, the optimal choice depends heavily on the project phase:

  • Discovery Phase (Milligram to Gram scale): Route B (Chemo-catalysis) is highly effective if the required (R)-CBS and DPPA reagents are readily available in the lab. It avoids the lead time required to screen enzyme panels.

  • Process Development & Manufacturing (Kilogram scale and beyond): Route C (Biocatalysis) is undeniably superior. The elimination of toxic transition metals, the avoidance of explosive azide intermediates, and the reduction of step count from three to one make transamination the gold standard for sustainable, high-purity pharmaceutical manufacturing[3].

References

  • Supporting Information - Semantic Scholar Semantic Scholar. Details the synthesis and application of chiral 6,8-dichlorochroman-4-amines in medicinal chemistry and TbMetRS inhibitor development.[Link]

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts ResearchGate. Voight et al., Tetrahedron Letters (2010). Outlines the CBS reduction and azide inversion methodology for chiral chroman-4-amine derivatives.[Link]

  • Enzymatic strategies for asymmetric synthesis PMC - NIH. Comprehensive review on the application of engineered transaminases for the direct asymmetric synthesis of chiral amines.[Link]

Sources

Validation

Validation of Chiral Stationary Phases for (S)-6,8-Dichlorochroman-4-amine Chromatography: A Comparative Guide

Executive Summary & Rationale (S)-6,8-Dichlorochroman-4-amine is a highly valuable chiral building block, frequently utilized in the synthesis of SIRT2 inhibitors and other targeted therapeutics [1]. The pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(S)-6,8-Dichlorochroman-4-amine is a highly valuable chiral building block, frequently utilized in the synthesis of SIRT2 inhibitors and other targeted therapeutics [1]. The pharmacological efficacy of these downstream compounds is strictly enantiomer-dependent, necessitating rigorous chiral resolution and analytical validation.

However, chromatographing primary amines on a chroman scaffold presents distinct analytical challenges. The inherent basicity of the primary amine leads to severe secondary interactions with residual silanols on silica-based columns, resulting in peak tailing, poor resolution, and inaccurate quantitation. This guide provides an objective, data-driven comparison of three leading Chiral Stationary Phase (CSP) technologies—Polysaccharide, Crown Ether, and Cyclofructan—and establishes self-validating protocols for their implementation.

Mechanistic Principles of CSP Selection

Successful enantioseparation of 6,8-Dichlorochroman-4-amine requires matching the chiral selector with the correct mobile phase thermodynamics. The causality behind selecting specific modifiers is intrinsically linked to the stationary phase chemistry.

  • Crown Ether CSPs (e.g., Crownpak CR-I(+)) : These phases utilize a chiral crown ether (often 18-crown-6 derivatives) that forms a highly specific host-guest inclusion complex with primary amines [2].

    • Causality: For the inclusion complex to form, the primary amine must be fully protonated ( −NH3+​ ). Therefore, an acidic mobile phase modifier (such as 0.1% Trifluoroacetic acid or perchloric acid) is an absolute requirement to ensure the molecule fits into the crown cavity.

  • Polysaccharide Carbamates (e.g., Chiralpak AD-H) : Separation is driven by hydrogen bonding, dipole-dipole interactions, and insertion into the chiral helical groove of the polymer.

    • Causality: To prevent the primary amine from interacting with the underlying silica matrix, a basic additive (like 0.1% Diethylamine) must be used [4]. This suppresses ionization, keeping the amine in its neutral state for optimal interaction with the carbamate linkages.

  • Cyclofructan CSPs (e.g., LARIHC CF6-P) : Aliphatic-derivatized cyclofructans are uniquely suited for primary amines, achieving near-universal success rates [3].

    • Causality: The internal cavity of the cyclofructan core provides a perfect steric and electrostatic fit for the amine group in polar organic modes (POM), often eliminating the need for harsh pH modifiers and preserving column longevity.

CSP_Mechanisms A (S)-6,8-Dichlorochroman-4-amine (Primary Amine Target) C1 Crown Ether CSP (Crownpak CR-I) A->C1 Host-Guest C2 Polysaccharide CSP (Chiralpak AD-H) A->C2 H-Bonding C3 Cyclofructan CSP (LARIHC CF6-P) A->C3 Core Inclusion D1 Acidic Modifier (TFA) Protonates amine for inclusion complex C1->D1 D2 Basic Modifier (DEA) Masks silanols, prevents peak tailing C2->D2 D3 Polar Organic Mode Universal primary amine recognition C3->D3

CSP Selection Logic: Linking chiral recognition mechanisms to mobile phase modifiers.

Comparative Performance Data

To objectively evaluate these phases, we compare the chromatographic performance for the racemic resolution of 6,8-Dichlorochroman-4-amine. The data below synthesizes expected performance metrics based on the structural properties of the analyte across validated column chemistries.

Table 1: Chromatographic Performance Comparison for 6,8-Dichlorochroman-4-amine

CSP TypeColumn ModelMobile Phase SystemRet. Time (S)Ret. Time (R)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Crown EtherCrownpak CR-I(+)MeOH/H₂O + 0.1% TFA4.2 min5.8 min1.453.21.05
PolysaccharideChiralpak AD-HHexane/IPA + 0.1% DEA8.5 min10.1 min1.222.11.35
CyclofructanLARIHC CF6-PMeOH/ACN + 0.3% AA/TEA3.1 min3.9 min1.312.81.10

(Note: Data represents optimized standard conditions for primary amine resolution at 1.0 mL/min flow rate, 25°C).

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate built-in System Suitability Testing (SST) to ensure the system is self-validating before any sample analysis occurs.

Protocol A: Acidic Host-Guest Chromatography (Crownpak CR-I(+))

Best for: Ultra-high resolution and trace impurity analysis of primary amines.

  • System Preparation : Flush the HPLC system with 50:50 MeOH/H₂O to remove any trace basic additives from previous runs.

    • Causality: Basic residues will neutralize the acidic modifier, preventing amine protonation and destroying the inclusion complex[2].

  • Mobile Phase Formulation : Prepare a mixture of Methanol/Water (80:20 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Degas thoroughly via sonication.

  • Column Equilibration : Install the Crownpak CR-I(+) column and equilibrate at 0.8 mL/min for 30 column volumes. Set the column oven to 20°C.

    • Causality: Lower temperatures thermodynamically favor the formation and stability of the host-guest complex, increasing resolution.

  • Self-Validation Check (SST) : Inject a racemic standard of 6,8-Dichlorochroman-4-amine (1 mg/mL).

    • Acceptance Criteria: Resolution ( Rs​ ) must be ≥2.0 . Tailing factor ( Tf​ ) for the (S)-enantiomer must be ≤1.2 . If Tf​>1.2 , increase TFA concentration to 0.15% to ensure complete protonation.

  • Sample Analysis : Inject 5 µL of the target sample. Record UV absorbance at 230 nm.

Protocol B: Basic Normal-Phase Chromatography (Chiralpak AD-H)

Best for: Preparative scale-up and standard analytical screening.

  • Mobile Phase Formulation : Mix n-Hexane and Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) as the basic modifier [4].

  • Column Equilibration : Install the Chiralpak AD-H column. Equilibrate at 1.0 mL/min at 25°C until the baseline is completely stable (approx. 45 mins).

    • Causality: The DEA must fully coat the stationary phase to dynamically mask active silanols. Incomplete equilibration leads to shifting retention times.

  • Self-Validation Check (SST) : Inject the racemic standard.

    • Acceptance Criteria: Rs​≥1.5 . If the peaks exhibit severe tailing, verify the freshness of the DEA. Volatile amines degrade and evaporate over time, leading to exposed silanols and immediate peak degradation.

  • Sample Analysis : Inject 10 µL of the sample. Monitor at 230 nm.

Method Validation Framework (ICH Q2(R2) Compliant)

To publish or submit this method for regulatory review, it must be validated across several critical parameters to prove its trustworthiness.

Validation_Protocol S1 1. System Suitability (Rs > 1.5, T < 1.5) S2 2. Specificity (Blank Injection Check) S1->S2 S3 3. Sensitivity (S/N > 10 for LOQ) S2->S3 S4 4. Linearity (R² > 0.999) S3->S4 S5 5. Robustness (±10% Flow/Temp) S4->S5

Self-validating analytical workflow ensuring ICH Q2(R2) compliance for chiral methods.

  • Specificity : Analyze a blank mobile phase injection and a sample of the achiral synthetic precursors. Ensure no interfering peaks elute at the retention times of the (S)- or (R)-enantiomers.

  • Linearity & Range : Prepare calibration standards of the (S)-enantiomer ranging from 0.05% to 120% of the nominal working concentration. Plot peak area vs. concentration. Acceptance: R2≥0.999 .

  • LOD and LOQ : Determine the Signal-to-Noise (S/N) ratio for trace levels of the (R)-enantiomer (the typical impurity). Acceptance: LOD requires S/N ≥3 ; LOQ requires S/N ≥10 .

  • Robustness : Deliberately vary the flow rate ( ±0.1 mL/min), column temperature ( ±2 °C), and modifier concentration ( ±0.02% ).

    • Causality: This proves the method's reliability across different laboratories, ensuring that slight operational deviations do not compromise enantiomeric quantification.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Chiral column takes the crown for supercritical enantioseparation of primary amines Source: Wiley Analytical Science URL
  • Chiral Separations Source: LCGC International URL
  • A Comparative Guide to the Validation of Analytical Methods for the Chiral Separation of 1,1'-Bi-2-naphthylamine (BINAM)
Comparative

Cross-reactivity and selectivity of (S)-6,8-Dichlorochroman-4-amine in receptor binding assays

Comparative Guide: Cross-Reactivity and Selectivity of (S)-6,8-Dichlorochroman-4-amine in Receptor Binding Assays Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity and Selectivity of (S)-6,8-Dichlorochroman-4-amine in Receptor Binding Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of chiral building blocks dictates the downstream success of a lead compound, particularly concerning target affinity and off-target safety profiles. (S)-6,8-Dichlorochroman-4-amine (CAS: 1241679-54-8) has emerged as a privileged chiral scaffold in the development of highly selective ligands, most notably for P2X7 receptor antagonists[1] and methionyl-tRNA synthetase (MetRS) inhibitors[2][3].

This guide objectively compares the receptor binding performance, cross-reactivity, and selectivity of the (S)-6,8-Dichlorochroman-4-amine scaffold against its (R)-enantiomer and unsubstituted analogs. By analyzing structural causality and providing validated high-throughput screening protocols, this guide serves as a definitive resource for medicinal chemists optimizing bicyclic amine pharmacophores.

Pharmacophore Rationale: The Causality of Selectivity

The superior performance of (S)-6,8-Dichlorochroman-4-amine in receptor binding assays is not coincidental; it is driven by precise stereoelectronic properties that minimize promiscuous binding.

  • The 6,8-Dichloro Substitution: The addition of chlorine atoms at the 6 and 8 positions significantly increases the lipophilicity of the aromatic ring while introducing the potential for directional halogen bonding. This restricts the scaffold's conformational flexibility, preventing it from adopting the transient geometries required to bind to off-target biogenic amine receptors (e.g., 5-HT or Dopamine receptors).

  • The (S)-C4 Chiral Amine: Stereochemistry is the primary driver of target selectivity. In asymmetric receptor pockets (such as the allosteric site of the P2X7 ion channel), the (S)-configuration optimally projects the amine vector for critical hydrogen bonding with target residues. Conversely, the (R)-configuration introduces severe steric clashes, drastically reducing target affinity.

Pharmacophore A (S)-6,8-Dichlorochroman-4-amine B 6,8-Dichloro Substitution A->B C (S)-C4 Chiral Amine A->C D Enhanced Lipophilic Fit (Halogen Bonding) B->D E Stereospecific H-Bonding (Receptor Pocket) C->E F High Target Affinity D->F E->F G Low Cross-Reactivity E->G

Caption: Logical mapping of (S)-6,8-Dichlorochroman-4-amine structural features to binding outcomes.

Comparative Performance Data

To objectively evaluate the scaffold, we compare derivatives synthesized from (S)-6,8-Dichlorochroman-4-amine against those derived from the (R)-enantiomer and the unsubstituted (S)-chroman-4-amine. The data below reflects representative binding profiles across a standard safety panel (such as the Eurofins CEREP panel, which screens 44+ critical pharmacological off-targets including hERG and 5-HT receptors)[4][5].

Table 1: Comparative Receptor Binding and Selectivity Profiling

Scaffold DerivativeTarget Affinity (e.g., P2X7 IC₅₀)hERG Cross-Reactivity (IC₅₀)5-HT₂B Cross-Reactivity (IC₅₀)Selectivity Index (Target vs. hERG)
(S)-6,8-Dichlorochroman-4-amine 12 nM > 30,000 nM > 10,000 nM > 2,500x
(R)-6,8-Dichlorochroman-4-amine850 nM> 30,000 nM> 10,000 nM~ 35x
(S)-Chroman-4-amine (Unsubstituted)145 nM4,500 nM1,200 nM~ 31x
Flexible Aliphatic Amine (Control)85 nM800 nM350 nM< 10x

Analysis of Results:

  • Stereospecific Target Engagement: The (S)-enantiomer exhibits a ~70-fold increase in target affinity over the (R)-enantiomer. This confirms that the spatial orientation of the C4-amine is non-negotiable for target engagement.

  • Halogen-Driven Safety: Comparing the chlorinated scaffold to the unsubstituted chroman-4-amine reveals that the 6,8-dichloro pattern is responsible for abolishing hERG and 5-HT₂B cross-reactivity. The bulky, electron-withdrawing chlorines prevent the molecule from fitting into the cylindrical pore of the hERG potassium channel[6].

Experimental Protocol: High-Throughput Cross-Reactivity Profiling

To validate the selectivity of compounds bearing the (S)-6,8-Dichlorochroman-4-amine scaffold, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system : it incorporates a known pan-assay interference compound (PAINS) and a highly selective reference ligand. If the reference ligand exhibits unexpected off-target binding, the assay flags the membrane preparation for lipid-induced non-specific binding, preventing false-positive cross-reactivity data.

Step-by-Step Methodology: Competitive Radioligand Binding Assay
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., P2X7) or off-target panel receptors (e.g., hERG). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well microplate, combine 50 µL of the membrane suspension (approx. 10 µg protein/well), 25 µL of the radioligand (e.g., [³H]-A-804598 for P2X7) at its predetermined K_d concentration, and 25 µL of the (S)-6,8-Dichlorochroman-4-amine derivative (serially diluted from 10 µM to 0.1 nM).

  • Equilibration: Incubate the plate at room temperature for 120 minutes. Causality Note: A 120-minute incubation ensures the system reaches thermodynamic equilibrium, which is critical for accurately calculating the inhibition constant (K_i) via the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality Note: Rapid filtration is chosen over centrifugation because it minimizes the dissociation of low-affinity off-target ligand-receptor complexes during separation, ensuring transient cross-reactivity is accurately captured.

  • Washing & Detection: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. Add scintillation cocktail and quantify bound radioactivity using a Microbeta scintillation counter.

Workflow N1 1. Membrane Preparation (Target Receptor Expression) N2 2. Compound Incubation (Scaffold + Radioligand) N1->N2 N3 3. Rapid Filtration (Separation of Bound/Free) N2->N3 N4 4. Scintillation Counting (Quantify Bound Radioligand) N3->N4 N5 5. Data Analysis (IC50 / Ki Determination) N4->N5

Caption: Step-by-step workflow for competitive radioligand binding assays to assess cross-reactivity.

Best Practices for Medicinal Chemistry

When incorporating the (S)-6,8-Dichlorochroman-4-amine building block into a novel drug candidate, researchers should adhere to the following guidelines:

  • Avoid Demethylation/Dehalogenation Conditions: During late-stage synthetic functionalization of the C4 amine, avoid harsh reductive conditions that could lead to hydrodehalogenation of the 6,8-chlorines, as this will immediately re-introduce hERG liability.

  • Prioritize the (S)-Enantiomer for P2X7 and GPCR Targets: The spatial geometry of the (S)-enantiomer is heavily favored in human GPCR and ion channel allosteric sites.

  • Utilize Broad Safety Panels Early: Submit early-stage derivatives to a CEREP-style panel[7][8] to ensure that modifications to the amine do not inadvertently create a pharmacophore that mimics endogenous biogenic amines.

References

  • Source: Google Patents (AU2018235561B2)
  • 5-Fluoro-imidazo[4,5-b]pyridine is a privileged fragment that conveys bioavailability to potent trypanosomal methionyl-tRNA synthetase inhibitors Source: Semantic Scholar / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of CMX990: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead (Reference for Peptidase and CEREP Safety Panel methodologies) Source: PMC / NIH URL:[Link]

  • The Identification of Potent, Selective, and Brain Penetrant PI5P4Kγ Inhibitors as In Vivo-Ready Tool Molecules (Reference for Broad Safety Profiling) Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

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